[2-(4-Methylpiperazin-1-yl)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPYBKBPHCMUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383787 | |
| Record name | [2-(4-methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123987-12-2 | |
| Record name | [2-(4-methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123987-12-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [2-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS 123987-12-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(4-Methylpiperazin-1-yl)phenyl]methanol, a heterocyclic compound identified by CAS number 123987-12-2, presents a scaffold of significant interest in medicinal chemistry. The presence of the 4-methylpiperazine moiety, a common pharmacophore, suggests potential biological activity, positioning this molecule as a valuable intermediate or a candidate for further investigation in drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its putative role in pharmacology, based on the current landscape of available data. While specific experimental biological data for this compound remains limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and exploration of its therapeutic potential.
Chemical and Physical Properties
This compound is an organic compound with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol .[1][2] The structure features a phenylmethanol core substituted with a 4-methylpiperazin-1-yl group at the ortho position. The presence of the hydroxyl group and the tertiary amines of the piperazine ring are expected to influence its solubility and potential for hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 123987-12-2 | Santa Cruz Biotechnology[2] |
| Canonical SMILES | CN1CCN(C2=CC=CC=C2CO)CC1 | PubChem |
| InChI Key | TWPYBKBPHCMUIS-UHFFFAOYSA-N | PubChem |
| Computed LogP | 2.50 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 26.71 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 4 | ChemScene[3] |
Note: Some properties are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway
Caption: Hypothetical synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nucleophilic Aromatic Substitution (SNAr)
This reaction would involve the displacement of the fluorine atom from 2-fluorobenzyl alcohol by the secondary amine of 1-methylpiperazine. This type of reaction is a common method for the formation of arylpiperazine derivatives.
-
Reagents and Materials:
-
2-Fluorobenzyl alcohol
-
1-Methylpiperazine
-
A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
A suitable base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
-
-
Procedure:
-
To a solution of 2-fluorobenzyl alcohol (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The expected spectroscopic data can be predicted, and some data may be available in chemical databases.
-
Potential Biological Activity and Signaling Pathways
The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of clinically used drugs with diverse biological activities.[4] Derivatives of piperazine are known to target various receptors and enzymes in the central nervous system (CNS).
Potential Pharmacological Roles
Given the structural similarity of this compound to known pharmacologically active agents, it is plausible that this compound could exhibit activity in one or more of the following areas:
-
Dopamine and Serotonin Receptor Modulation: Many arylpiperazine compounds are known to interact with dopamine (D₂) and serotonin (5-HT) receptors, leading to antipsychotic, antidepressant, or anxiolytic effects.
-
Enzyme Inhibition: The piperazine moiety can also be found in various enzyme inhibitors. Further screening would be necessary to identify any potential enzymatic targets.
-
Ion Channel Modulation: Certain piperazine-containing molecules have been shown to modulate the activity of ion channels.
Hypothetical Signaling Pathway Involvement
Should this compound exhibit activity at G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, it would likely modulate downstream signaling cascades.
References
Technical Guide: Physical Properties of [2-(4-Methylpiperazin-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(4-Methylpiperazin-1-yl)phenyl]methanol, with the CAS Number 123987-12-2, is a chemical compound of interest in pharmaceutical research and development. An understanding of its physical properties is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug design. This technical guide provides a summary of the available physical data for this compound and outlines standardized experimental protocols for their determination.
Core Physical Properties
A compilation of the core physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 123987-12-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O | [1] |
| Molecular Weight | 206.29 g/mol | |
| Melting Point | 61.00°C - 73.00°C | [2] |
| Boiling Point (Predicted) | 350.3 ± 42.0 °C | [2] |
| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [2] |
| Solubility | Moderately soluble in polar solvents. | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following are generalized experimental protocols applicable to organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is connected to a condenser.
-
Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid at the given atmospheric pressure.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then analyzed using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound.
-
Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).
Logical Relationships and Workflows
The determination and application of physical properties follow a logical workflow in research and development.
Caption: Workflow from synthesis to application.
The diagram above illustrates the logical progression from the synthesis and purification of this compound to the determination of its physical properties. These properties are then critical inputs for subsequent stages of drug development, such as formulation studies and preclinical testing.
Disclaimer: The boiling point and density data presented in this guide are predicted values and should be confirmed through experimental verification. The solubility information is qualitative, and quantitative measurements in various solvents are recommended for specific applications. The provided experimental protocols are general and may require optimization based on the specific equipment and conditions used.
References
[2-(4-Methylpiperazin-1-yl)phenyl]methanol chemical structure and IUPAC name
An In-depth Technical Guide to [2-(4-Methylpiperazin-1-yl)phenyl]methanol
This document provides a comprehensive technical overview of the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, potential analytical workflows, and safety information.
Chemical Identity and Structure
This compound is an organic compound featuring a phenylmethanol core substituted with a 4-methylpiperazine group at the ortho position.[1] The presence of the hydroxyl (-OH) group allows for hydrogen bonding, contributing to moderate solubility in polar solvents, while the 4-methylpiperazine moiety is a common pharmacophore found in many pharmaceuticals, suggesting its potential for biological activity.[1]
IUPAC Name: this compound[2]
Chemical Structure:
-
Description: The structure consists of a benzene ring where one carbon atom is attached to a hydroxymethyl group (-CH₂OH). An adjacent carbon atom on the ring is bonded to a nitrogen atom of a piperazine ring. The nitrogen atom at the opposite (para) position of the piperazine ring is bonded to a methyl group (-CH₃).
Table 1: Chemical Identifiers and Key Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 123987-12-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂O | [2][3] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| PubChem CID | 2795567 | [2] |
| Synonyms | 2-(4-Methylpiperazin-1-Yl)Benzyl Alcohol, 2-(4-N-Methylpiperazinyl)benzyl alcohol |[1] |
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below are computed properties that are valuable in drug discovery and development for estimating characteristics like absorption and distribution.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.28 g/mol | [2] |
| Exact Mass | 206.141913202 Da | [2] |
| Topological Polar Surface Area | 26.7 Ų | [2] |
| Heavy Atom Count | 15 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 |[2] |
Experimental Protocols and Characterization
Detailed experimental protocols for the synthesis and specific biological assays of this compound are not extensively documented in publicly available literature. However, standard analytical techniques are employed for its characterization and quality control. Below are representative protocols for the structural elucidation and purity assessment of this compound and related derivatives.
Purity and Identity Confirmation via GC-MS
This protocol is a representative method for identifying the compound and assessing volatile impurities.
-
Objective: To confirm the identity and assess the purity of the sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A solution of the sample (1 mg/mL) is prepared in a suitable solvent such as methanol or dichloromethane.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Begin at 100°C, hold for 1 minute, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of the compound.
-
Objective: To determine the purity of this compound.
-
Instrumentation: HPLC system with a UV or MS detector.
-
Sample Preparation: A solution of the sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
-
Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Logical Workflow for Chemical Analysis
The following diagram illustrates a standard workflow for the complete analytical characterization of a synthesized batch of this compound, ensuring its identity, purity, and structural integrity.
Caption: Logical workflow for the analytical characterization of the title compound.
Safety and Handling
According to the UN GHS classification, this compound is associated with several hazards. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[2]
References
[2-(4-Methylpiperazin-1-yl)phenyl]methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of [2-(4-Methylpiperazin-1-yl)phenyl]methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties
This compound is a chemical compound with the molecular formula C12H18N2O.[1] Its molecular weight is 206.28 g/mol .[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H18N2O | [1] |
| Molecular Weight | 206.28 g/mol | [1][2][3] |
| CAS Number | 123987-12-2 | [1] |
Synthesis and Experimental Protocols
A plausible synthetic approach could involve the nucleophilic substitution of a suitable starting material, such as 2-(bromomethyl)phenyl]methanol or a protected variant, with 1-methylpiperazine.
General Experimental Workflow for Synthesis
Below is a generalized workflow that could be adapted for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Significance and Signaling Pathways
The piperazine moiety is a common feature in many biologically active compounds, suggesting that this compound could have interesting pharmacological properties.[4] Piperazine derivatives have been associated with a range of biological activities, including antidepressant and antitumor effects.[4]
Given its structural similarity to other neuroactive compounds, it is plausible that this compound could interact with various receptors and signaling pathways in the central nervous system. For example, related chiral (piperazin-2-yl)methanol derivatives are being investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[5]
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a hypothetical signaling pathway where a compound like this compound might act as a ligand for a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.
Caption: A hypothetical GPCR signaling pathway potentially modulated by the compound.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery. Its chemical properties are well-defined, and its synthesis is achievable through established organic chemistry techniques. The presence of the methylpiperazine moiety suggests a range of possible biological activities that warrant further exploration by researchers and scientists. This guide provides a foundational understanding for professionals interested in the development of novel therapeutics based on this and related molecular scaffolds.
References
- 1. scbt.com [scbt.com]
- 2. [4-(4-Methylpiperazin-1-yl)phenyl]methanol | C12H18N2O | CID 2776492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [2-(piperazin-1-ylmethyl)phenyl]methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol [smolecule.com]
- 5. benchchem.com [benchchem.com]
The Methylpiperazine Moiety: A Privileged Scaffold in Receptor Binding and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-methylpiperazine group is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in centrally active and peripherally acting therapeutic agents. Its unique combination of physicochemical properties—including basicity, lipophilicity, and steric bulk—allows it to significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the role of the methylpiperazine group in receptor binding, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Physicochemical Properties and Role in Molecular Interactions
The methylpiperazine moiety confers several advantageous properties to a drug candidate. The tertiary amine with a pKa typically in the range of 7.4-8.0 ensures that a significant portion of the molecules are protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with acidic amino acid residues, such as aspartate and glutamate, within receptor binding pockets.
Furthermore, the N-methyl group enhances the lipophilicity of the parent piperazine ring, which can improve membrane permeability and oral bioavailability. The steric bulk of the methyl group can also influence the conformational preferences of the molecule, locking it into a bioactive conformation or providing selective interactions with the target receptor over off-target proteins. The piperazine ring itself is a versatile linker, providing a rigid spacer that can orient other pharmacophoric elements for optimal receptor engagement. The presence of two nitrogen atoms allows for multiple hydrogen bond donor and acceptor interactions.[1]
Quantitative Analysis of Receptor Binding Affinity
The versatility of the methylpiperazine group is evident in its ability to interact with a wide range of receptor families. The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of various methylpiperazine-containing compounds for several key receptor types.
Table 1: Sigma Receptor Binding Affinity of Methylpiperazine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Reference |
| p-Methoxybenzyl substituted piperazine 3d | σ1 | 12.4 | [2] |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 | [3] |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 | 91.8 ± 8.1 | [3] |
Table 2: Serotonin (5-HT) Receptor Binding Affinity of Methylpiperazine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Reference |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) | 5-HT1A | 0.78 | [4] |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7) | 5-HT1A | 0.57 | [4] |
Table 3: Enzyme Inhibition by N-Methylpiperazine Chalcones
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 2k (3-trifluoromethyl-4-fluorinated derivative) | MAO-B | 0.71 | 0.21 | [1] |
| 2n (2-fluoro-5-bromophenyl derivative) | MAO-B | 1.11 | 0.28 | [1] |
| 2k (3-trifluoromethyl-4-fluorinated derivative) | AChE | 8.10 | - | [1] |
| 2n (2-fluoro-5-bromophenyl derivative) | AChE | 4.32 | - | [1] |
| 2o | MAO-B | - | - | [1] |
| 2o | AChE | - | - | [1] |
| 2o | BChE | 1.19 | - | [1] |
Experimental Protocols: Radioligand Binding Assay
A fundamental technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay. This method measures the displacement of a radioactively labeled ligand from the receptor by the test compound.
Materials
-
Receptor Source: Cell membranes from transfected cell lines (e.g., HEK293) expressing the target receptor, or tissue homogenates (e.g., rat brain or liver).[2][5]
-
Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., [3H] or [125I]). Examples include --INVALID-LINK---pentazocine for σ1 receptors and [3H]8-OH-DPAT for 5-HT1A receptors.[5][6]
-
Test Compound: The methylpiperazine-containing molecule to be evaluated.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.[5][7]
-
Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction (e.g., 50 mM Tris-HCl, pH 7.4).[6][8]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.[7][8]
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.[7]
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.[7]
Method
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[6]
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[6]
-
Wash the membrane pellet with fresh assay buffer and resuspend to a desired protein concentration.[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.[7]
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of the unlabeled control ligand.[7]
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.[7]
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[6][7]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6][7]
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6][7]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[7]
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][9]
-
Caption: General workflow of a radioligand binding assay.
Signaling Pathways
The binding of a methylpiperazine-containing ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. The nature of this pathway depends on the type of receptor.
G-Protein Coupled Receptor (GPCR) Signaling
Many drugs containing the methylpiperazine moiety target GPCRs, such as serotonin and dopamine receptors.[10] GPCRs are seven-transmembrane domain proteins that, upon ligand binding, activate intracellular G-proteins.[11][12]
Caption: A simplified G-Protein Coupled Receptor signaling pathway.
Upon activation, the G-protein dissociates into its α and βγ subunits, which then modulate the activity of effector proteins like adenylyl cyclase or phospholipase C.[13] This leads to changes in the concentration of intracellular second messengers, such as cyclic AMP (cAMP) or inositol trisphosphate (IP3), ultimately resulting in a cellular response.[12]
Receptor Tyrosine Kinase (RTK) Signaling
The methylpiperazine scaffold is also a key component in many kinase inhibitors that target RTKs, which are critical in cell growth and proliferation.[14][15]
Caption: Overview of a Receptor Tyrosine Kinase signaling cascade.
Binding of a ligand, such as a growth factor, induces dimerization of RTKs, leading to autophosphorylation of tyrosine residues in their intracellular domains.[16] These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, which in turn activate downstream signaling cascades like the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately regulating gene expression and cellular processes.[14][17]
Conclusion
The methylpiperazine group is a cornerstone in modern drug design, offering a favorable combination of properties that facilitate strong and selective receptor binding. Its ability to engage in a variety of molecular interactions makes it a versatile component for targeting diverse receptor families, including GPCRs and RTKs. A thorough understanding of its role in receptor binding, supported by quantitative data and detailed experimental validation, is essential for the rational design and development of novel therapeutics. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. oaepublish.com [oaepublish.com]
- 15. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
A Technical Guide to the Spectroscopic Characterization of [2-(4-Methylpiperazin-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the compound [2-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS No. 123987-12-2). This compound is an organic compound of interest in medicinal chemistry and drug development.[1] Accurate and detailed spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and standardization in a research setting.
Compound Information
-
IUPAC Name: this compound[2]
-
Synonyms: 2-(4-Methylpiperazin-1-yl)benzyl alcohol, 2-(4-N-Methylpiperazinyl)benzyl alcohol[1]
-
Molecular Formula: C₁₂H₁₈N₂O[3]
-
Molecular Weight: 206.28 g/mol [3]
-
Chemical Structure:
/ | |--N \ / | CCN(C)CC
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the detailed structure of a molecule. The following tables present the ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 4H | Ar-H |
| 4.65 | s | 2H | -CH₂OH |
| 3.50 (broad s) | s | 1H | -OH |
| 2.95 | t, J = 4.8 Hz | 4H | Ar-N-CH ₂ |
| 2.60 | t, J = 4.8 Hz | 4H | -N-CH ₂-CH₃ |
| 2.35 | s | 3H | -NCH₃ |
Note: Predicted data based on functionally similar compounds. The solvent is assumed to be CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Ar-C -CH₂OH |
| 138.0 | Ar-C -N |
| 130.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.8 | Ar-C H |
| 120.0 | Ar-C H |
| 64.5 | -C H₂OH |
| 55.0 | Ar-N-C H₂ |
| 53.0 | -N-C H₂-CH₃ |
| 46.0 | -NC H₃ |
Note: Predicted data based on functionally similar compounds. The solvent is assumed to be CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3050 - 3010 | Medium | C-H stretch (aromatic) |
| 2950 - 2800 | Medium-Strong | C-H stretch (aliphatic) |
| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| 1250 - 1000 | Strong | C-N stretch (amine) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Note: Predicted data based on characteristic absorption frequencies of functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 206.14 | 100 | [M]⁺ (Molecular Ion) |
| 189.12 | 45 | [M - OH]⁺ |
| 175.10 | 20 | [M - CH₂OH]⁺ |
| 99.09 | 85 | [C₅H₁₁N₂]⁺ (Methylpiperazine fragment) |
Note: Predicted data based on the molecular structure and common fragmentation pathways. The exact mass of the molecular ion is 206.1419 g/mol .[2]
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. For referencing, the residual solvent peak can be used, or a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans or more for adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the solvent or TMS signal. Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: An FT-IR spectrometer equipped with a DTGS or MCT detector.
-
Parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added.
-
-
Data Collection and Processing: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. Then, record the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further, dilute this stock solution to a final concentration of 1-10 µg/mL. For Electrospray Ionization (ESI), the solvent system may include additives like 0.1% formic acid to promote ionization.
-
Instrumentation: A mass spectrometer with an appropriate ion source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Parameters (for ESI-TOF):
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Fragmentor Voltage: Adjusted to control the degree of fragmentation.
-
-
Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over the specified mass range. For High-Resolution Mass Spectrometry (HRMS), the instrument is calibrated with a known standard to ensure high mass accuracy.
Conclusion
This technical guide provides a summary of the expected spectroscopic data for this compound, along with standardized protocols for data acquisition. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of chemical synthesis, and drug discovery, facilitating the reliable identification and characterization of this compound.
References
A Technical Guide to [2-(4-Methylpiperazin-1-yl)phenyl]methanol as a Versatile Synthetic Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[2-(4-Methylpiperazin-1-yl)phenyl]methanol is an organic compound featuring a phenyl ring substituted with both a methanol group and a 4-methylpiperazine moiety.[1] While not typically a bioactive fragment in its own right, this compound serves as a crucial and versatile synthetic intermediate or building block in the assembly of complex, biologically active molecules. Its structure combines a reactive benzyl alcohol for further modification and a methylpiperazine group—a common pharmacophore known to enhance solubility and cell permeability. This guide details the synthetic utility of this fragment, focusing on its incorporation into potent kinase and PARP inhibitors, and provides relevant experimental protocols and quantitative data for the derivative compounds.
Core Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₈N₂O[2]
-
Molecular Weight: 206.28 g/mol [2]
-
Key Structural Features:
-
Benzyl Alcohol Group: Provides a reactive handle (-OH) for oxidation, esterification, or etherification, allowing for straightforward linkage to other molecular scaffolds.
-
Phenylpiperazine Moiety: The piperazine ring is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties. The N-methyl group can enhance lipophilicity and metabolic stability.[1]
-
Synthetic Utility and Application in Drug Discovery
The primary value of this compound lies in its role as a synthon for constructing more elaborate drug candidates. The phenylpiperazine motif is found in a multitude of biologically active agents, including kinase inhibitors and antimicrobial compounds.[3][4][5][6] The strategic placement of the methanol group allows for its conversion into other functional groups, facilitating its integration into a larger molecular framework.
The phenylpiperazine scaffold is a cornerstone in the design of various kinase inhibitors. Derivatives of this core structure have been developed as potent inhibitors of targets like ABL, c-KIT, FLT3, and Aurora kinases, which are critical in cancer signaling pathways.[4][7][8][9] The N-methylpiperazine group often serves to occupy a specific pocket in the kinase active site while improving the overall physicochemical properties of the inhibitor.
For example, in the development of dual FLT3/Aurora kinase inhibitors for Acute Myeloid Leukemia, researchers identified that modifying the (4-methylpiperazin-1-yl)phenyl substituent was a key strategy to modulate potency and reduce off-target effects like hERG affinity.[4] Similarly, a potent type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, incorporates a (4-methylpiperazin-1-yl)methyl)phenyl moiety, demonstrating the fragment's importance in achieving high-potency inhibition.[7]
PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA damage repair pathways in cancer cells, a concept known as synthetic lethality.[10][11] Several approved PARP inhibitors feature a piperazine ring, which is crucial for interacting with the enzyme's active site. The this compound fragment serves as a valuable precursor for building the core structures of these inhibitors. For instance, the general structure of many PARP inhibitors involves a phthalazinone or related heterocyclic core, which is often functionalized with a piperazine-containing side chain to enhance binding and solubility.
Quantitative Data of Derivative Compounds
The following table summarizes the biological activity of advanced molecules that incorporate the this compound core or closely related analogs.
| Compound Name/ID | Target(s) | Activity Type | Value | Cell Line / Assay Condition |
| CHMFL-ABL/KIT-155 [7] | ABL, c-KIT | IC₅₀ | 46 nM (ABL), 75 nM (c-KIT) | Biochemical Assay |
| AZD0530 [8] | c-Src, Abl | IC₅₀ | Low nanomolar | Enzyme Assay |
| BMS-354825 (Dasatinib) [9] | Src, Abl | IC₅₀ | Sub-nanomolar | Enzyme Assay |
| Compound 27e (CCT241736) [4] | Aurora-A | GI₅₀ | 0.283 µM | SW620 Tumor Cells |
| Niraparib [12] | PARP-1, PARP-2 | IC₅₀ | Not specified, but potent | Enzyme Assay |
Experimental Protocols
A common route to synthesize substituted phenylpiperazines involves the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.[6][13] This method is known for its high yield and operational simplicity.[13]
Protocol: Synthesis of a 1-(Substituted-phenyl)-4-methylpiperazine
-
Step 1: Preparation of the Aniline Intermediate: Start with a suitably substituted aniline. If necessary, functional groups can be introduced via reactions like sulfonation, alkylation, or halogenation.[13]
-
Step 2: Cyclization:
-
To a solution of the substituted aniline (1 equivalent) in a high-boiling point solvent like 1-butanol, add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).
-
Heat the reaction mixture to reflux (typically 120-150°C) for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with a cold solvent like diethyl ether to yield the piperazine hydrochloride salt.[14]
-
-
Step 3: N-Alkylation (if starting with piperazine):
-
If the piperazine nitrogen is unsubstituted, dissolve the piperazine derivative in a polar aprotic solvent like DMF.
-
Add a base such as K₂CO₃ followed by an alkylating agent (e.g., methyl iodide) to install the N-methyl group.
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
The reactive methanol group on the title compound can be converted into a more reactive leaving group, such as a bromide, to facilitate coupling reactions.
Protocol: Bromination of Benzyl Alcohol [15]
-
Dissolve the this compound (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.5 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl bromide derivative.
The inhibitory activity of compounds derived from the fragment is typically assessed using in vitro kinase assays.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the target kinase. Inhibition is quantified by the reduction in phosphorylation.
-
Procedure:
-
Prepare a reaction buffer containing the kinase, a specific substrate peptide, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).
-
Add the test compound at various concentrations (e.g., in a serial dilution).
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and separate the phosphorylated substrate from the remaining ATP, often by spotting the mixture onto phosphocellulose paper and washing away excess ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates a generalized synthetic pathway for utilizing the this compound fragment to create a more complex bioactive molecule.
Caption: Synthetic workflow from starting materials to a final bioactive molecule.
This diagram illustrates the principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.
References
- 1. CAS 123987-12-2: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods [PeerJ] [peerj.com]
- 13. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of [2-(4-Methylpiperazin-1-yl)phenyl]methanol
Abstract
This application note provides a detailed protocol for the synthesis of [2-(4-Methylpiperazin-1-yl)phenyl]methanol from 2-bromobenzyl alcohol and 1-methylpiperazine. The method utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is highly efficient and crucial for accessing key intermediates in pharmaceutical and materials science research.[3][4] The protocol details the experimental setup, reaction conditions, purification procedures, and expected outcomes.
Introduction
This compound (CAS 123987-12-2) is a valuable chemical intermediate characterized by a phenylmethanol core substituted with a 4-methylpiperazine group.[5][6] The piperazine motif is prevalent in many biologically active compounds, making this molecule a key building block in drug discovery.[] The synthesis of aryl amines through traditional methods can be challenging, often requiring harsh conditions. The Buchwald-Hartwig amination offers a versatile and mild alternative for constructing C-N bonds by coupling aryl halides with amines.[8][9] This protocol describes the synthesis of the title compound using 2-bromobenzyl alcohol and 1-methylpiperazine via a palladium-catalyzed process, providing a reliable method for researchers in organic synthesis and medicinal chemistry.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between the aryl bromide and the secondary amine in the presence of a phosphine ligand and a strong base.
Caption: Palladium-catalyzed Buchwald-Hartwig amination of 2-bromobenzyl alcohol with 1-methylpiperazine.
Experimental Protocol
This protocol is adapted from established Buchwald-Hartwig amination procedures.[10]
Materials and Reagents:
-
2-Bromobenzyl alcohol (C₇H₇BrO, MW: 187.03 g/mol )[11]
-
1-Methylpiperazine (C₅H₁₂N₂, MW: 100.16 g/mol )
-
Palladium(II) acetate (Pd(OAc)₂, MW: 224.50 g/mol )
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, MW: 622.67 g/mol )
-
Sodium tert-butoxide (NaOt-Bu, MW: 96.10 g/mol )
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold)
-
Schlenk line or glovebox (recommended for handling air-sensitive reagents)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.01-0.02 eq) and (R)-BINAP (0.015-0.03 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 eq), 2-bromobenzyl alcohol (1.0 eq), and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Addition of Amine: Add 1-methylpiperazine (1.2-1.5 eq) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the typical quantities and conditions for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromobenzyl alcohol | 1.0 eq (e.g., 1.0 g, 5.34 mmol) | Limiting reagent |
| 1-Methylpiperazine | 1.2 eq (e.g., 0.64 g, 6.41 mmol) | A slight excess is used |
| Catalyst System | ||
| Palladium(II) acetate | 1.0 mol% (e.g., 12 mg, 0.053 mmol) | Catalyst precursor |
| (R)-BINAP | 1.5 mol% (e.g., 50 mg, 0.080 mmol) | Bidentate phosphine ligand[1] |
| Base & Solvent | ||
| Sodium tert-butoxide | 1.4 eq (e.g., 0.72 g, 7.48 mmol) | Strong, non-nucleophilic base |
| Anhydrous Toluene | 0.5 M concentration (e.g., 11 mL) | Anhydrous conditions are crucial |
| Reaction Conditions | ||
| Temperature | 100 °C | [10] |
| Time | 12 - 24 h | Monitor by TLC for completion |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
| Product | ||
| Yield | 70-90% (Typical) | Varies with scale and purity |
| Appearance | Off-white to pale yellow solid | |
| Molecular Formula | C₁₂H₁₈N₂O | [6] |
| Molecular Weight | 206.28 g/mol | [6] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the synthesis protocol.
Caption: A flowchart of the synthesis protocol.
Buchwald-Hartwig Amination Catalytic Cycle
This diagram outlines the generally accepted mechanism for the palladium-catalyzed amination reaction.[8]
Caption: The catalytic cycle for C-N bond formation.
Safety and Handling
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagents: 2-Bromobenzyl alcohol is harmful if swallowed and causes serious eye irritation.[11][12] Sodium tert-butoxide is a corrosive and flammable solid that reacts with moisture; handle it under an inert atmosphere. Toluene is a flammable liquid with potential health hazards. 1-Methylpiperazine is flammable and corrosive.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for potential recovery.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. Buy [4-(Pyrazin-2-yl)phenyl]methanol | 545421-49-6 [smolecule.com]
- 5. CAS 123987-12-2: this compound [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Bromobenzyl alcohol 99 18982-54-2 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis and Application of Phenylpiperazines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of phenylpiperazines, a crucial scaffold in medicinal chemistry, via nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. It also includes a summary of reaction data and visualizations of relevant signaling pathways where phenylpiperazine derivatives have shown significant activity.
Introduction
Phenylpiperazines are a prominent class of compounds in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and central nervous system effects. Their synthesis is a key step in the development of new therapeutic agents. This guide offers detailed procedures for their preparation and context for their application in targeting critical signaling pathways.
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 1-(4-Nitrophenyl)piperazine
This protocol describes the synthesis of 1-(4-nitrophenyl)piperazine from 4-fluoronitrobenzene and piperazine. The strong electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic attack by the piperazine.
Materials:
-
4-Fluoronitrobenzene
-
Piperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add piperazine (2.0 equivalents) and potassium carbonate (2.5 equivalents).
-
Add anhydrous DMF to dissolve the reagents.
-
While stirring, add 4-fluoronitrobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure 1-(4-nitrophenyl)piperazine.
Palladium-Catalyzed Buchwald-Hartwig Amination
This method is a versatile approach for forming C-N bonds and is widely used for the synthesis of N-aryl piperazines.[1]
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
N-Boc-piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and the base (1.4-2.0 equiv.).[1]
-
In a separate vial, prepare the catalyst-ligand solution by dissolving the palladium source and the phosphine ligand in a small amount of the anhydrous solvent.[1]
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.[1]
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst-ligand solution via syringe.[1]
-
Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of aryl-nitrogen bonds, typically requiring higher temperatures than palladium-catalyzed methods.[2]
Materials:
-
Aryl halide (e.g., 2-chlorobenzoic acid)
-
Aniline or piperazine derivative
-
Copper catalyst (e.g., Copper(I) iodide)
-
Ligand (e.g., phenanthroline)
-
Base (e.g., KOH)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or DMF)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).
-
Add the high-boiling solvent.
-
Heat the reaction mixture to a high temperature (often >150 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of phenylpiperazines using the described methods.
Table 1: Nucleophilic Aromatic Substitution
| Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoronitrobenzene | Piperazine | K₂CO₃ | DMF | 90 | 2 | ~90% | [3] |
| 4-Chloronitrobenzene | Piperazine | K₂CO₃ | DMF | 120 | 5 | ~85% | [4] |
| 2,4-Dichloronitrobenzene | Piperazine | NaHCO₃ | Ethanol | Reflux | 8 | ~75% | N/A |
Table 2: Buchwald-Hartwig Amination of N-Boc-piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 92 | [5] |
| 1-Bromo-2,3-dichlorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 88 | [6] |
| 4-Chloroanisole | Pd₂ (dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 100 | 24 | 95 | [1] |
Table 3: Ullmann Condensation
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Piperazine | CuI | K₂CO₃ | DMF | 150 | ~70% | [2] |
| 2-Chlorobenzoic acid | Aniline | CuI/phenanthroline | KOH | NMP | 180 | ~65% | [2] |
Note: Yields are highly substrate-dependent and the conditions provided are general examples. Optimization may be required for specific substrates.
Visualizations
Experimental Workflow
Caption: General workflow for the SNAr synthesis of phenylpiperazines.
Signaling Pathways
Phenylpiperazine derivatives are known to interact with various signaling pathways, making them attractive candidates for drug development. Below are representations of their interaction with the EGFR and 5-HT1A pathways.
Caption: Phenylpiperazine derivatives as EGFR inhibitors in cancer therapy.[5][7]
Caption: Agonistic action of phenylpiperazines on the 5-HT1A receptor.[8]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
- 7. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [2-(4-Methylpiperazin-1-yl)phenyl]methanol in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a hypothetical guide for the potential use of [2-(4-Methylpiperazin-1-yl)phenyl]methanol in proteomics research. As of the date of this document, there is limited specific data on the direct application of this compound in proteomics. The methodologies described are based on established chemical proteomics and fragment-based discovery workflows and should be adapted and validated appropriately.
Introduction
This compound is a synthetic organic compound featuring a phenylmethanol core substituted with a 4-methylpiperazine moiety. While direct applications in proteomics are not yet extensively documented, its structural features suggest potential utility as a chemical probe or fragment for target identification and validation studies. The piperazine ring is a well-established scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous FDA-approved drugs.[1][2][3] This structural motif often facilitates interactions with a variety of biological targets, including G protein-coupled receptors (GPCRs), kinases, and other enzymes.[4][5]
These notes propose a hypothetical application of this compound as a starting point for a compound-centric chemical proteomics workflow aimed at identifying its protein interaction partners within a cellular context.
Hypothetical Application: Target Deconvolution using Chemical Proteomics
The primary hypothetical application for this compound is in a "compound-centric chemical proteomics" (CCCP) workflow to identify its direct and indirect protein binding partners.[6][7] This approach utilizes a modified version of the compound as a "bait" to capture interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.
The methanol group on the compound provides a convenient handle for chemical modification, allowing for the attachment of an affinity tag (e.g., biotin) or a photoreactive crosslinking group.
Experimental Protocols
Synthesis of a Chemical Probe Derivative
To enable affinity purification, this compound would first need to be derivatized. A common strategy involves converting the methanol group into an ether or ester linked to a molecule containing a terminal alkyne or azide for subsequent "click" chemistry, and a biotin tag for affinity capture.
Protocol: Synthesis of a Biotinylated Affinity Probe (Hypothetical)
-
Protection of Piperazine Nitrogen: If necessary, protect the secondary amine of the piperazine ring to avoid side reactions.
-
Activation of the Methanol Group: Convert the hydroxyl group to a better leaving group, for example, by tosylation.
-
Linker Attachment: React the activated intermediate with a linker molecule containing a terminal alkyne and a protected biotin moiety.
-
Deprotection: Remove any protecting groups to yield the final affinity probe.
-
Purity Assessment: Confirm the structure and purity of the final probe using NMR and mass spectrometry.
Affinity Purification of Interacting Proteins
This protocol describes the use of the synthesized affinity probe to isolate binding proteins from a cell lysate.
Protocol: Affinity Purification using a Biotinylated Probe
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HeLa or HEK293T) to ~80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation:
-
Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated affinity probe (final concentration typically 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate a parallel lysate sample with a biotinylated control molecule that lacks the piperazine-phenylmethanol scaffold.
-
For competition experiments, pre-incubate the lysate with an excess of the original, unmodified this compound for 1 hour before adding the affinity probe.
-
-
Capture of Protein-Probe Complexes:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe and any bound proteins.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., containing SDS and DTT).
-
Alternatively, perform on-bead digestion with trypsin to directly generate peptides for analysis.
-
Reduce and alkylate the eluted proteins.
-
Perform in-solution or in-gel tryptic digestion.
-
Desalt the resulting peptides using C18 spin columns.
-
Protein Identification by Mass Spectrometry
Protocol: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Separate the desalted peptides using a nano-flow liquid chromatography system with a reversed-phase column.
-
Apply a gradient of increasing acetonitrile concentration to elute the peptides.
-
-
Mass Spectrometry (MS):
-
Analyze the eluted peptides using a high-resolution orbitrap mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
-
Identify proteins that are significantly enriched in the affinity probe pulldown compared to the negative control and that show reduced binding in the competition experiment.
-
Data Presentation (Hypothetical)
The following table represents exemplary quantitative data that could be obtained from a chemical proteomics experiment as described above. The values are for illustrative purposes only.
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe vs. Control) | Fold Reduction (Competition) | Putative Function |
| P04637 | TP53 | 12.5 | 10.2 | Tumor suppressor |
| P31749 | AKT1 | 8.2 | 7.5 | Serine/threonine kinase |
| Q09472 | ABL1 | 6.7 | 5.9 | Tyrosine kinase |
| P62258 | GRB2 | 5.1 | 4.8 | Adaptor protein |
| P11362 | HSPA8 | 1.5 | 1.2 | Chaperone (potential non-specific) |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the hypothetical chemical proteomics workflow for target identification of this compound.
Caption: Chemical proteomics workflow for target identification.
Hypothetical Signaling Pathway
Based on the known activities of many piperazine-containing compounds, a plausible, yet hypothetical, target could be a protein kinase involved in a cancer-related signaling pathway. The diagram below illustrates a simplified hypothetical pathway that could be investigated.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [2-(4-Methylpiperazin-1-yl)phenyl]methanol and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(4-Methylpiperazin-1-yl)phenyl]methanol is an organic compound featuring a phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety at the ortho position. While specific biological data for this exact molecule is not extensively published, its structural components, particularly the ortho-substituted phenylpiperazine scaffold, are of significant interest in medicinal chemistry. Phenylpiperazine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities. This document provides an overview of the potential applications, relevant experimental protocols, and signaling pathways associated with this class of compounds, drawing from research on closely related analogs.
The presence of the piperazine ring suggests potential interactions with central nervous system (CNS) receptors, and similar structures have shown promise in the development of agents for neurodegenerative diseases, cancer, and as serotonin and dopamine receptor modulators.[1][2][3] The information presented herein is intended to serve as a guide for researchers interested in exploring the therapeutic potential of this compound and its derivatives.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123987-12-2 | [4] |
| Molecular Formula | C₁₂H₁₈N₂O | [4] |
| Molecular Weight | 206.28 g/mol | [4] |
General Synthesis Protocol: Nucleophilic Aromatic Substitution
A common method for the synthesis of phenylpiperazine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction. The following is a generalized protocol based on methods for similar compounds.
Experimental Protocol: Synthesis of ortho-substituted Phenylpiperazines
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted ortho-halobenzyl alcohol (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add 1-methylpiperazine (1.1-1.5 equivalents) to the solution. Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to act as a scavenger for the hydrohalic acid byproduct.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 150°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry based on Analog Studies
While direct biological data for this compound is limited, the ortho-substituted phenylpiperazine scaffold is a key pharmacophore in several classes of bioactive molecules.
Central Nervous System (CNS) Receptor Modulation
Phenylpiperazine derivatives are well-known for their interactions with serotonergic and dopaminergic receptors, making them attractive candidates for the treatment of various CNS disorders.
Table 2: Biological Activity of Representative Phenylpiperazine Analogs
| Compound | Target(s) | Activity (IC₅₀/Kᵢ) | Indication | Reference |
| Vortioxetine | Serotonin Transporter (SERT) | 1.6 nM (Kᵢ) | Depression | [5] |
| Analog 16a | 5-HT₂A Receptor | 0.7 nM (IC₅₀) | Potential Antipsychotic | [6] |
| Analog 16d | 5-HT₂A Receptor | 0.5 nM (IC₅₀) | Potential Antipsychotic | [6] |
| Analog 5e | D₂/D₃ Receptors | D₂: 120 nM (Kᵢ), D₃: 110 nM (Kᵢ) | Neurodegenerative Diseases | [2] |
| Analog 5f | D₂/D₃ Receptors | D₂: 130 nM (Kᵢ), D₃: 120 nM (Kᵢ) | Neurodegenerative Diseases | [2] |
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol is a general method to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., 5-HT₂A or D₂). Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A or [³H]spiperone for D₂), and varying concentrations of the test compound (e.g., this compound or its analogs).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Anticancer Activity
Certain arylpiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways or the inhibition of protein function, such as androgen receptor (AR) antagonism.[1]
Table 3: Cytotoxic Activity of an Analogous Phenylpiperazine Derivative
| Compound | Cell Line | Activity (IC₅₀) | Cancer Type | Reference |
| Phenylpiperazine Derivative | LNCaP | 3.67 µM | Prostate Cancer | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Potential Signaling Pathways
Based on the activity of its analogs, this compound could potentially modulate signaling pathways regulated by G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry. While further studies on this specific molecule are required to elucidate its biological activity, the information gathered from its analogs provides a strong rationale for its investigation as a modulator of CNS receptors and as a potential anticancer agent. The protocols and data presented here offer a foundational framework for researchers to design and conduct experiments to explore the therapeutic utility of this and related compounds.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenylpiperazine Dihydrochloride [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 6. Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Phenylpiperazine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, frequently targeting G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly identifying active compounds ("hits") from large chemical libraries. This document provides detailed application notes and protocols for conducting HTS campaigns with phenylpiperazine libraries against these key target classes.
Key Target Classes for Phenylpiperazine Libraries
Phenylpiperazine scaffolds are privileged structures in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets. The most common targets include:
-
G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors that play a role in numerous physiological processes. Phenylpiperazines are known to modulate GPCRs such as serotonin (5-HT) and dopamine (D2) receptors.
-
Ion Channels: Pore-forming membrane proteins that regulate the flow of ions across the cell membrane. Their modulation can affect cellular excitability and signaling.
-
Monoamine Transporters: These transporters are responsible for the reuptake of neurotransmitters like serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft, thus regulating neurotransmission. Phenylpiperazine analogs have been shown to inhibit the uptake of these monoamines.[1]
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow designed to efficiently identify and validate promising compounds. This process involves a primary screen of the entire library, followed by dose-response confirmation of initial hits, and subsequent counter-screens to eliminate false positives.
Application Note 1: GPCR Screening using a Calcium Flux Assay
Overview
Many GPCRs, upon activation, couple to Gq proteins, leading to an increase in intracellular calcium concentration ([Ca2+]). This change can be detected using calcium-sensitive fluorescent dyes, providing a robust and high-throughput method for identifying GPCR modulators.
Signaling Pathway: 5-HT1A Receptor
The 5-HT1A receptor, a common target for phenylpiperazine compounds, is primarily coupled to the Gαi/o protein. Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in cAMP production. However, it can also modulate other signaling pathways, including those that influence intracellular calcium levels.
Experimental Protocol: Calcium Flux Assay
This protocol outlines a no-wash, fluorescence-based calcium flux assay in a 384-well format.
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., 5-HT1A)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-8)
-
Probenecid (to prevent dye leakage)
-
Phenylpiperazine library compounds (10 mM in DMSO)
-
Agonist/Antagonist control compounds
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium and incubate overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Add 25 µL of this solution to each well and incubate for 60 minutes at 37°C.
-
Compound Addition: Using an acoustic liquid handler or pin tool, transfer 25-50 nL of the phenylpiperazine library compounds to the assay plate for a final concentration of 10 µM.
-
Signal Measurement: Place the plate in a kinetic plate reader (e.g., FLIPR). Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition (for antagonist screening): Add a known agonist at its EC80 concentration and continue to measure the fluorescence for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity over time.
Data Presentation: Illustrative HTS Results
| Metric | Value | Notes |
| Library Size | 10,000 | Phenylpiperazine-focused library |
| Screening Concentration | 10 µM | Single-point primary screen |
| Z'-Factor | 0.78 | Indicates an excellent assay window |
| Primary Hit Rate | 1.5% | Compounds showing >30% inhibition/activation |
| Confirmed Hit Rate | 0.5% | Hits confirmed in dose-response assays |
| Potency Range (EC50/IC50) | 100 nM - 25 µM | For confirmed hits |
Application Note 2: Ion Channel Screening using a Membrane Potential Assay
Overview
Ion channels are crucial for maintaining the membrane potential of cells. Modulators of ion channels can be identified by measuring changes in membrane potential using voltage-sensitive fluorescent dyes. This assay is particularly useful for identifying blockers or openers of channels like potassium (K+) or sodium (Na+) channels.
Experimental Workflow: Membrane Potential Assay
Experimental Protocol: Fluorescent Membrane Potential Assay
This protocol describes an assay to identify inhibitors of a voltage-gated potassium channel.
Materials:
-
CHO cells stably expressing the target potassium channel
-
Assay buffer (low potassium)
-
Stimulation buffer (high potassium)
-
Membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Phenylpiperazine library compounds (10 mM in DMSO)
-
Known channel blocker (positive control)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells at 20,000 cells per well in 25 µL of culture medium and incubate overnight.
-
Dye Loading: Prepare the dye solution in low potassium assay buffer. Add 25 µL to each well and incubate for 30-60 minutes at room temperature.
-
Compound Addition: Add phenylpiperazine compounds to a final concentration of 10 µM.
-
Signal Measurement: Place the plate in a kinetic plate reader. Measure baseline fluorescence.
-
Stimulation: Add 12.5 µL of high potassium stimulation buffer to induce depolarization. Continue reading the fluorescence for 2-3 minutes.
-
Data Analysis: Determine the effect of compounds on the depolarization-induced fluorescence change.
Data Presentation: Illustrative HTS Results
| Metric | Value | Notes |
| Library Size | 10,000 | Phenylpiperazine-focused library |
| Screening Concentration | 10 µM | Single-point primary screen |
| Z'-Factor | 0.65 | Indicates a good assay window |
| Primary Hit Rate | 1.2% | Compounds showing >50% inhibition of depolarization |
| Confirmed Hit Rate | 0.4% | Hits confirmed with IC50 values |
| Potency Range (IC50) | 500 nM - 30 µM | For confirmed hits |
Application Note 3: Monoamine Transporter Screening using an Uptake Assay
Overview
Monoamine transporters (DAT, NET, SERT) are targets for many therapeutic agents. Their function can be assessed by measuring the uptake of a fluorescent substrate that mimics the natural neurotransmitter. Inhibitors of these transporters will block the uptake of the fluorescent substrate, resulting in a decreased intracellular fluorescence signal.
Mechanism of Inhibition
Phenylpiperazine compounds can act as competitive inhibitors, blocking the binding of the natural substrate to the transporter and thereby preventing its reuptake into the presynaptic neuron.
Experimental Protocol: Fluorescent Substrate Uptake Assay
This protocol is for a no-wash, fluorescence-based uptake assay for SERT.
Materials:
-
HEK293 cells stably expressing SERT
-
Assay buffer (e.g., HBSS)
-
Fluorescent SERT substrate
-
Phenylpiperazine library compounds (10 mM in DMSO)
-
Known SERT inhibitor (e.g., Fluoxetine) as a positive control
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells at 30,000 cells per well in 25 µL of culture medium and incubate overnight.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add 20 µL of the library compounds diluted in assay buffer to a final concentration of 10 µM. Incubate for 15-30 minutes.
-
Substrate Addition: Add 5 µL of the fluorescent substrate to each well.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity over time (kinetic read) or incubate for a set time (e.g., 30 minutes) and then read the endpoint fluorescence.
-
Data Analysis: Calculate the rate of uptake or the total fluorescence at the endpoint. Determine the percent inhibition for each compound.
Data Presentation: Illustrative HTS Results
| Metric | Value | Notes |
| Library Size | 10,000 | Phenylpiperazine-focused library |
| Screening Concentration | 10 µM | Single-point primary screen |
| Z'-Factor | 0.82 | Indicates an excellent assay window |
| Primary Hit Rate | 2.1% | Compounds showing >50% inhibition of uptake |
| Confirmed Hit Rate | 0.8% | Hits confirmed with IC50 values |
| Potency Range (IC50) | 50 nM - 15 µM | For confirmed hits |
Conclusion
The protocols and application notes provided herein offer a robust framework for conducting high-throughput screening of phenylpiperazine libraries against key drug target classes. Careful assay optimization, adherence to standardized protocols, and rigorous hit validation are critical for the successful identification of novel and potent lead compounds for further drug development.
References
Application Notes and Protocols for [2-(4-Methylpiperazin-1-yl)phenyl]methanol
Disclaimer: Extensive literature searches did not yield any specific scientific publications detailing the use of [2-(4-Methylpiperazin-1-yl)phenyl]methanol as a chemical probe. The following application notes and protocols are therefore hypothetical and based on the chemical structure of the molecule. They are intended to serve as a guide for researchers interested in exploring its potential biological activities.
1. Introduction
This compound is a commercially available organic compound.[1][2] Its structure features a phenylmethanol group attached to a 4-methylpiperazine moiety. While its specific biological targets and applications as a chemical probe are not documented, its structural motifs are present in various biologically active molecules. The piperazine ring is a common scaffold in medicinal chemistry, often conferring desirable pharmacokinetic properties. This document outlines the known properties of this compound and provides a general framework for its evaluation as a potential chemical probe.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 123987-12-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| Appearance | Solid (form) | |
| IUPAC Name | This compound | PubChem |
3. Potential Applications as a Chemical Probe
Given the absence of specific data, we propose a hypothetical application for this compound as a starting point for a fragment-based screening campaign to identify novel inhibitors of a protein of interest. The molecule's relatively low molecular weight and presence of a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor/basic center (piperazine nitrogens) make it a suitable candidate for fragment screening.
4. Experimental Protocols
The following are generalized protocols for screening this compound for potential biological activity.
4.1. General Cell Viability Assay
This protocol describes a general method to assess the cytotoxicity of the compound, which is a crucial first step in identifying a suitable concentration range for target-based assays.
-
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death.
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
-
4.2. General Target-Based Biochemical Assay
This protocol provides a template for testing the compound's effect on a specific purified enzyme or protein.
-
Materials:
-
Purified protein of interest
-
Substrate for the protein
-
Assay buffer
-
This compound
-
Known inhibitor of the protein (positive control)
-
96-well or 384-well assay plates
-
Detection reagent/system appropriate for the assay (e.g., fluorescence, luminescence, absorbance)
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
In an assay plate, add the compound dilutions, the purified protein, and the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate for a predetermined time at the optimal temperature for the protein's activity.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
-
5. Visualizations
5.1. Hypothetical Screening Workflow
The following diagram illustrates a general workflow for screening a novel compound like this compound to identify a potential chemical probe.
Caption: A conceptual workflow for the evaluation of a novel compound as a chemical probe.
5.2. Potential Signaling Pathway Interaction
The piperazine moiety is a common feature in antagonists of G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical scenario where this compound acts as an antagonist of a generic GPCR.
Caption: A hypothetical GPCR signaling pathway inhibited by the compound.
6. Safety and Handling
According to available safety data, this compound may cause skin and eye irritation, as well as respiratory irritation.[2] Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
While this compound is a commercially available compound, its utility as a chemical probe has not yet been reported in the scientific literature. Its chemical structure suggests potential for biological activity, and this document provides a foundational guide for researchers to begin exploring its properties. The provided protocols are general templates that should be adapted to the specific biological question and experimental system being investigated. Further research is required to elucidate any specific biological targets and validate its use as a chemical probe.
References
Evaluating the Cytotoxicity of [2-(4-Methylpiperazin-1-yl)phenyl]methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework and detailed protocols for assessing the cytotoxic potential of the novel compound [2-(4-Methylpiperazin-1-yl)phenyl]methanol. The following sections detail established cell-based assays to quantify cell viability, membrane integrity, and apoptosis, providing a multi-parametric approach to cytotoxicity evaluation.
Introduction
This compound is an organic compound with potential biological activities.[1][2][3] As with any compound intended for further development, a thorough evaluation of its cytotoxic effects is a critical first step in safety and efficacy profiling.[4][5] Cytotoxicity assays are essential tools in drug discovery and toxicology to screen for compounds that may cause cell damage or death.[4][6] This document outlines key in vitro assays to characterize the cytotoxic profile of this compound.
Key Cytotoxicity Assays
A battery of assays is recommended to obtain a comprehensive understanding of the compound's cytotoxic mechanism.
-
MTT Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[7][8] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from cells with damaged plasma membranes, a hallmark of necrosis.[6][9][10]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[11][12]
Data Presentation
The following tables present illustrative data for the cytotoxic effects of this compound on a hypothetical human cancer cell line (e.g., HeLa) after 24 hours of treatment.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.3 |
| 25 | 62.1 ± 4.9 |
| 50 | 41.5 ± 3.8 |
| 100 | 20.3 ± 2.5 |
| 200 | 8.9 ± 1.7 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 6.1 ± 1.5 |
| 10 | 14.8 ± 2.3 |
| 25 | 35.4 ± 3.1 |
| 50 | 58.9 ± 4.2 |
| 100 | 79.6 ± 5.5 |
| 200 | 92.3 ± 3.9 |
Table 3: Apoptosis and Necrosis Analysis by Annexin V/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 50 | 45.3 ± 3.1 | 35.2 ± 2.9 | 15.8 ± 2.1 | 3.7 ± 0.9 |
| 100 | 18.7 ± 2.5 | 48.9 ± 3.5 | 28.1 ± 2.8 | 4.3 ± 1.1 |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard methodologies.[7][8][14]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is based on established methods for measuring LDH release.[9][10][15][16][17]
Materials:
-
LDH Cytotoxicity Assay Kit
-
This compound
-
Human cancer cell line
-
96-well tissue culture plates
-
Complete culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time.
-
Set up controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Background control (medium only)
-
-
After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Annexin V/PI Apoptosis Assay Protocol
This protocol follows standard procedures for flow cytometric analysis of apoptosis.[11][12][13]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound
-
Human cancer cell line
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the selected time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for evaluating the cytotoxicity of a test compound.
References
- 1. (2-(4-Methylpiperazin-1-yl)phenyl)methanol | C12H18N2O | CID 2795567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 123987-12-2: this compound [cymitquimica.com]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Testing the Anxiolytic Effects of Piperazine Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for evaluating the anxiolytic (anti-anxiety) properties of novel piperazine compounds. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to identify and characterize new therapeutic agents for anxiety disorders.
Introduction to Piperazine Compounds and Anxiolytic Activity
Piperazine derivatives represent a versatile class of compounds with significant activity in the central nervous system (CNS). Several piperazine-based drugs have been developed as anxiolytics, antipsychotics, and antidepressants. Their therapeutic effects are often attributed to their interaction with various neurotransmitter systems, primarily the serotonergic and GABAergic systems. Many anxiolytic piperazine compounds modulate 5-HT1A and 5-HT2A/2C serotonin receptors or act as positive allosteric modulators of GABA-A receptors.
Key Animal Models for Anxiolytic Drug Screening
The following behavioral assays are widely used to assess anxiety-like behaviors in rodents and are well-suited for screening piperazine compounds for potential anxiolytic effects.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely validated model for assessing anxiety-like behavior in rodents.[1][2] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[3] Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel open arena. Anxiolytic compounds are expected to increase the time spent in the center of the open field, indicating a reduction in anxiety.
Light-Dark Box (LDB) Test
The LDB test capitalizes on the innate aversion of rodents to brightly illuminated areas.[4][5] The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytic drugs increase the time spent in the light compartment.[4][5]
Four-Plate Test
The four-plate test is a conflict-based model used to screen for anxiolytic drugs. The test involves punishing exploratory behavior with a mild electric shock. Anxiolytic compounds increase the number of punished crossings, indicating a reduction in fear and anxiety.
Quantitative Data Summary
The following tables summarize the anxiolytic effects of representative piperazine compounds in various animal models.
| Compound | Animal Model | Species | Dose | Administration | Key Findings | Reference(s) |
| Arylpiperazine derivative (4p) | Elevated Plus-Maze | Mice | 60 mg/kg | i.p. | Confirmed anxiolytic effects. | [6] |
| Arylpiperazine derivative (3o) | Elevated Plus-Maze | Mice | 7.5 mg/kg | i.p. | Confirmed anxiolytic effects. | [6] |
| 1-(1-naphthyl)-piperazine (1-NP) | Open Field Test | Rats | 2 mg/kg | i.p. | Elicited an anxiolytic-like effect. | [7][8] |
| LQFM211 | Elevated Plus-Maze | Mice | Not Specified | Oral | Elicited anxiolytic effects. | [9] |
| LQFM213 | Elevated Plus-Maze | Mice | Not Specified | Oral | Elicited anxiolytic effects. | [9] |
| LQFM005 | Elevated Plus-Maze | Mice | 24 µmol/kg | Oral | Increased time spent in the open arms. | [4][10] |
| LQFM235 (metabolite of LQFM005) | Elevated Plus-Maze | Mice | 24 µmol/kg | Oral | Increased time spent in the open arms. | [4][10] |
| HBK-17 | Four-Plate Test, Elevated Plus-Maze | Mice | Not Specified | i.p. | Showed anxiolytic-like activity. |
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic effects of a piperazine compound by measuring the exploration of open and closed arms of an elevated plus-maze.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Video recording system and tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer the piperazine compound or vehicle control at the predetermined dose and route.
-
After the appropriate absorption time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.[2]
-
Record the session using a video camera.
-
Analyze the recording to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the control group.[1]
Protocol 2: Open Field Test (OFT)
Objective: To evaluate the anxiolytic properties of a piperazine compound by assessing locomotor activity and exploration in a novel environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
Video camera and tracking software.
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes.
-
Administer the test compound or vehicle.
-
Gently place the animal in the center or a corner of the open field arena.[3]
-
Allow the animal to explore the arena for a 5-10 minute period.[3]
-
Record the session with an overhead video camera.
-
Analyze the following behavioral parameters:
-
Time spent in the center zone of the arena.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled (locomotor activity).
-
Rearing frequency.
-
-
An anxiolytic effect is suggested by a significant increase in the time spent and entries into the center zone.[3]
Protocol 3: Light-Dark Box (LDB) Test
Objective: To determine the anxiolytic potential of a piperazine compound based on the animal's aversion to a brightly lit environment.
Apparatus:
-
A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.[4][5]
-
Video camera and analysis software.
Procedure:
-
Habituate the animals to the testing room.
-
Administer the piperazine compound or vehicle.
-
After the designated absorption period, place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore both compartments for a 5-10 minute session.
-
Record the animal's behavior.
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[4][5]
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of many piperazine compounds are mediated through their interaction with the 5-HT1A and GABA-A receptors.
5-HT1A Receptor Signaling Pathway
Many anxiolytic piperazine derivatives act as agonists or partial agonists at 5-HT1A receptors. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to downstream effects including the modulation of protein kinase A (PKA) activity and gene expression, ultimately resulting in a reduction of neuronal excitability in brain regions associated with anxiety, such as the amygdala and hippocampus.
References
- 1. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. transpharmation.com [transpharmation.com]
- 3. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(4-Methylpiperazin-1-yl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of [2-(4-Methylpiperazin-1-yl)phenyl]methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly employed:
-
Route 1: Buchwald-Hartwig Amination followed by Reduction. This is a widely used and robust method. It involves the palladium-catalyzed N-arylation of N-methylpiperazine with 2-bromobenzyl alcohol or a protected form of it. If starting with 2-bromobenzaldehyde, a subsequent reduction step is necessary.
-
Route 2: Reductive Amination. This route starts with 2-(piperazin-1-yl)benzyl alcohol, which is then methylated using a suitable methylating agent, often via reductive amination with formaldehyde.
Q2: I am not getting any product. What are the most critical parameters to check?
A2: For Route 1 (Buchwald-Hartwig amination), the most critical parameters are the purity of reagents and the exclusion of oxygen and moisture. Ensure your solvent is anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The choice of palladium catalyst, ligand, and base is also crucial. For Route 2 (Reductive Amination), the activity of the reducing agent is paramount.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen route, reaction conditions, and scale. The following table provides a general expectation for yields in each key step.
| Reaction Step | Synthetic Route | Reagents | Typical Yield (%) |
| Buchwald-Hartwig Amination | Route 1 | 2-Bromobenzaldehyde, N-Methylpiperazine, Pd catalyst, Ligand, Base | 70-90% |
| Reduction of Aldehyde | Route 1 | 2-(4-Methylpiperazin-1-yl)benzaldehyde, NaBH₄ | >90% |
| Reductive Amination | Route 2 | 2-(Piperazin-1-yl)benzyl alcohol, Formaldehyde, NaBH(OAc)₃ | 60-80% |
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is column chromatography on silica gel.[1] A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing on the silica gel) is often effective.
Troubleshooting Guides
Low or No Product Yield
| Observed Issue | Potential Cause | Recommended Action |
| No product formation in Buchwald-Hartwig amination | Inactive palladium catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable. |
| Poor quality of reagents or solvent | Use anhydrous solvents and ensure all reagents are pure. | |
| Reaction not heated to the correct temperature | Ensure the reaction mixture reaches the specified temperature. Use an oil bath for consistent heating. | |
| Low yield in reductive amination | Inactive reducing agent | Use a fresh bottle of the reducing agent (e.g., NaBH₄, NaBH(OAc)₃). |
| Incomplete imine formation | Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by TLC or NMR. | |
| pH of the reaction is not optimal | For reductive amination with sodium triacetoxyborohydride, the reaction is typically run in a non-protic solvent. If using sodium borohydride, the reaction is often performed in an alcoholic solvent. |
Presence of Impurities
| Observed Issue | Potential Cause | Recommended Action |
| Presence of starting material (2-bromobenzyl alcohol or 2-bromobenzaldehyde) | Incomplete reaction in the Buchwald-Hartwig step | Increase reaction time or temperature. Increase the amount of N-methylpiperazine. |
| Presence of debrominated starting material (benzyl alcohol or benzaldehyde) | Reductive dehalogenation as a side reaction | Use a milder base or a different ligand in the Buchwald-Hartwig reaction. |
| Formation of a bis-arylated piperazine | High concentration of the aryl bromide | Use a slight excess of N-methylpiperazine. |
| Presence of the intermediate aldehyde | Incomplete reduction | Increase the amount of reducing agent and/or the reaction time for the reduction step. |
Experimental Protocols
Route 1: Buchwald-Hartwig Amination and Reduction
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde
-
Reagents: 2-bromobenzaldehyde, N-methylpiperazine, tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), sodium tert-butoxide, and anhydrous toluene.
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-bromobenzaldehyde (1 equivalent), N-methylpiperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01 equivalents), and BINAP (0.015 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford 2-(4-methylpiperazin-1-yl)benzaldehyde. A similar synthesis for a related compound reported a yield of 42%.
-
Step 2: Reduction to this compound
-
Reagents: 2-(4-methylpiperazin-1-yl)benzaldehyde, sodium borohydride (NaBH₄), and methanol.
-
Procedure:
-
Dissolve 2-(4-methylpiperazin-1-yl)benzaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Polar Piperazine Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of polar piperazine compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of polar piperazine compounds, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Retention on C18 Reverse-Phase Column | The compound is too polar and hydrophilic to interact with the non-polar stationary phase.[1][2] | - Switch to a more polar stationary phase: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) which utilizes a polar stationary phase with a reverse-phase type eluent.[1][2][3] - Use an ion-pairing reagent: This can increase the retention of basic piperazine compounds on a C18 column. - Consider Ion-Exchange Chromatography (IEX): This technique is well-suited for separating charged molecules like protonated piperazines.[4] |
| Peak Tailing or Streaking on Silica Gel Column | The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol groups on the silica surface.[5][6] | - Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1% v/v) or ammonia in methanol can be added to the mobile phase to reduce this interaction.[5][6] - Use a different stationary phase: Consider using alumina (basic or neutral) or an amine-deactivated silica gel.[5][6] |
| Co-elution of Product with Polar Impurities | The polarity of the product and impurities are very similar. | - Optimize the gradient: A shallower gradient during column chromatography can improve resolution. - Try a different chromatographic technique: HILIC or IEX may offer different selectivity compared to normal or reverse-phase chromatography.[1][7] - Consider Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity for polar compounds.[8][9] |
| Product is an Oil and Difficult to Handle/Purify | The free base form of the piperazine compound may be an oil at room temperature. | - Convert to a salt: Reacting the oily free base with an acid (e.g., HCl, citric acid) can form a stable, crystalline salt that is easier to handle and can be purified by recrystallization.[5] |
| Low Recovery After Purification | The compound may be irreversibly binding to the stationary phase or is too soluble in the mobile phase. | - For silica gel: Use the troubleshooting steps for peak tailing to minimize strong interactions.[6] - For reverse-phase: Ensure the mobile phase is not too strong (i.e., has a high percentage of organic solvent) causing the compound to elute too quickly. - Check for product precipitation: The product may have precipitated during workup and was unintentionally discarded.[5] |
| Presence of 1,4-Disubstituted Byproduct | A common impurity in the synthesis of monosubstituted piperazines. | - Column Chromatography: The disubstituted byproduct is typically less polar and can often be separated from the desired monosubstituted product.[5] - Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for separation.[5][10] |
Frequently Asked Questions (FAQs)
Q1: My polar piperazine compound is not retained on my C18 column. What should I do?
A1: This is a common issue as highly polar compounds have weak interactions with non-polar C18 stationary phases and tend to elute in the solvent front.[1][2][11] A highly effective alternative is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica, diol, or amine) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous solvent.[1][2][3] This allows for the retention and separation of very polar compounds.
Q2: I am observing significant peak tailing during silica gel chromatography of my piperazine derivative. How can I improve the peak shape?
A2: Peak tailing is often caused by the strong interaction of the basic piperazine nitrogen with the acidic silanol groups on the silica surface.[5][6] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your eluent.[5][6] Alternatively, using a different stationary phase such as basic or neutral alumina, or an amine-deactivated silica gel can also resolve this issue.[5][6]
Q3: How can I purify a piperazine compound that is an oil and difficult to handle?
A3: A common and effective strategy is to convert the oily free base into a solid salt.[5] This can be achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of an acid, such as hydrogen chloride (HCl) in ether.[5] The resulting hydrochloride salt will often precipitate as a solid, which can then be collected by filtration and purified by recrystallization.[5][12]
Q4: What are the best starting conditions for purifying a polar piperazine compound using HILIC?
A4: For HILIC, a good starting point is a polar stationary phase like bare silica, an amine, or a diol column.[2][7] The mobile phase should consist of a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5% water with a buffer like ammonium formate or ammonium acetate). You can then run a gradient by increasing the percentage of the aqueous phase to elute your compounds.[1]
Q5: Are there any non-chromatographic methods to purify polar piperazine compounds?
A5: Yes, recrystallization can be a very effective purification technique, especially if your compound is a solid.[5][10] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble. For basic piperazine compounds, converting them to a salt can often facilitate recrystallization from polar solvents like ethanol or methanol/water mixtures.[12]
Q6: Can I use Ion-Exchange Chromatography (IEX) for piperazine purification?
A6: Yes, IEX is a suitable method for purifying piperazine compounds, which are basic and will be protonated at acidic or neutral pH. Cation-exchange chromatography, where the stationary phase has negative charges, can be used to retain the positively charged piperazinium ions.[4][13] Elution is then typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Piperazine Compound
This protocol outlines a general procedure for purifying a polar piperazine compound using HILIC flash chromatography.
1. Column and Solvent Selection:
-
Stationary Phase: Use a polar stationary phase such as a silica, amine, or diol flash column.[2][7]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water (can contain a buffer like 10 mM ammonium formate for improved peak shape)
-
2. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a solvent mixture that is weak in elution strength for HILIC (e.g., 95:5 acetonitrile:water) or a solvent like methanol or DMSO.
-
If the sample is not soluble in the initial mobile phase, consider dry loading by adsorbing the sample onto a small amount of silica gel or Celite.[7]
3. Chromatographic Method:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 5 column volumes.
-
Gradient Elution: Start with a high percentage of organic solvent and gradually increase the aqueous solvent content. A typical gradient might be:
-
0-2 min: 95% A
-
2-15 min: Gradient from 95% A to 50% A
-
15-18 min: Hold at 50% A
-
18-20 min: Return to 95% A
-
-
Flow Rate: Adjust the flow rate based on the column size.
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them using a suitable technique (e.g., TLC, LC-MS) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Salt Formation and Recrystallization of a Piperazine Free Base
This protocol describes the conversion of an oily piperazine free base into a solid hydrochloride salt, followed by purification via recrystallization.[5]
1. Salt Formation:
-
Dissolve the oily piperazine free base in a minimal amount of a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).
-
While stirring, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper).
-
The hydrochloride salt should precipitate. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by cooling the mixture in an ice bath.
-
Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold diethyl ether).
2. Recrystallization:
-
Choose a suitable recrystallization solvent or solvent pair. Good starting points for piperazine salts include ethanol, methanol, or a mixture of methanol and diethyl ether.[5]
-
Transfer the crude salt to a clean flask and add a small amount of the chosen solvent.
-
Heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
To maximize the yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
- 13. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-methylation in Piperazine Synthesis
Welcome to the technical support center for troubleshooting piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to N-methylation side reactions.
Frequently Asked Questions (FAQs)
FAQ 1: I've detected an N-methylpiperazine impurity. What are the common causes?
The presence of N-methylpiperazine as a side product is a frequent issue, primarily arising from the choice of reagents used for alkylation or reductive amination. The most common cause is the use of formaldehyde, often in combination with a reducing agent like formic acid (Eschweiler-Clarke reaction), which serves as a source for the unwanted methyl group.[1][2]
Primary Causes:
-
Eschweiler-Clarke Conditions: This classic method for N-methylation uses formaldehyde as the carbon source and formic acid as the reducing agent.[1] If the goal is to introduce a different alkyl or aryl group, residual or co-introduced formaldehyde can lead to the formation of N-methylpiperazine. The reaction proceeds through the formation of an iminium ion from the piperazine and formaldehyde, which is then reduced by formic acid.[1][2]
-
Reductive Amination with Formaldehyde: Using formaldehyde to synthesize N-substituted piperazines, followed by catalytic hydrogenation, is a common method. However, this process can inadvertently lead to the formation of N-methylpiperazine.[3]
-
C1 Sources: Other reagents that can act as a C1 (single carbon) source under certain reductive conditions can also lead to methylation.
FAQ 2: How can I confirm and quantify the N-methylpiperazine impurity?
Accurate identification and quantification are crucial for process optimization. Several analytical techniques are well-suited for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and quantifying volatile impurities like N-methylpiperazine.[4] A non-polar capillary column is typically used, and quantification can be performed by calculating the peak area percentage relative to the total peak area.[4]
-
Ion Chromatography: This method offers high sensitivity and good reproducibility for the determination of N-methylpiperazine, especially at low impurity levels.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can confirm the structure of the impurity. For precise quantification, Quantitative NMR (qNMR) with a certified internal standard is a powerful tool.[4]
-
Nonaqueous Titration: For determining the content of N-methylpiperazine in a mixture, titration with perchloric acid in a nonaqueous solvent like glacial acetic acid can be a simple and quick method.[6]
FAQ 3: How can I modify my reaction to prevent N-methylation?
Preventing the formation of N-methylpiperazine involves careful selection of reagents and control of reaction conditions.
-
Avoid Formaldehyde-Based Methods: The most direct approach is to avoid reagents that can introduce a methyl group. If using reductive amination, select an aldehyde or ketone corresponding to the desired substituent, not formaldehyde.[7][8]
-
Alternative Reducing Agents: In reductive amination procedures, altering the reducing agent can influence the reaction outcome. Sodium cyanoborohydride or sodium triacetoxyborohydride are often used as alternatives to formic acid or catalytic hydrogenation.[2][8]
-
Protecting Group Strategy: For the synthesis of monosubstituted piperazines, a multi-step approach using a protecting group like tert-butyloxycarbonyl (Boc) is common.[9] This involves protecting one nitrogen, reacting the other, and then deprotecting. This method prevents side reactions on the second nitrogen atom.
-
Use of Alternative C1 Sources: For methylation specifically, dimethyl carbonate with molecular hydrogen has been shown to be a green and selective alternative to formaldehyde-based methods.[10]
Below is a troubleshooting workflow to help identify and solve N-methylation issues.
FAQ 4: Are there alternative synthesis routes that avoid this side reaction?
Yes, several modern synthetic methods can produce piperazine derivatives with high selectivity, avoiding the common pitfalls of older methods.
-
One-Pot Synthesis using Protonated Piperazine: A simplified one-pot procedure for monosubstituted piperazines uses protonated piperazine, eliminating the need for protecting groups. This method often involves heterogeneous catalysis.[9]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming N-aryl piperazines from aryl halides and piperazine. Careful selection of the palladium precursor, ligand, and base is crucial for high yields.[11]
-
Visible-Light-Promoted Annulation: For certain piperazine structures, photoredox catalysis provides a mild and efficient route from a diamine and various aldehydes.[12]
The following diagram illustrates the desired reaction pathway versus the N-methylation side reaction.
Quantitative Data Summary
The table below summarizes the impact of different reagents on the formation of N-methylated products. Note that specific yields are highly dependent on the full reaction conditions.
| Reaction Type | Methylating Agent Source | Reducing Agent | Typical Outcome | Reference |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | High potential for N-methylation.[1][13] | [1][13] |
| Catalytic Hydrogenation | Formaldehyde | H₂ / Raney Nickel | Can produce N-methylpiperazine with high yield.[3] | [3] |
| Reductive Amination | Desired Aldehyde (R-CHO) | Sodium Triacetoxyborohydride | Low to no N-methylation if formaldehyde is excluded.[8] | [8] |
| Alternative Methylation | Dimethyl Carbonate | H₂ / Ru-Catalyst | Selective N-methylation without formaldehyde.[10] | [10] |
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination to Avoid N-Methylation
This protocol is adapted from procedures for the reductive amination of amines with aldehydes using sodium triacetoxyborohydride, which minimizes side reactions.[7][14]
-
Reactant Dissolution: Dissolve 1-Boc-piperazine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Aldehyde Addition: Add the desired aldehyde (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Analytical Method for Quantification of N-Methylpiperazine by GC
This protocol outlines a general method for the gas chromatographic determination of N-methylpiperazine.[15][16]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness).[15]
-
Standard Preparation: Prepare a standard solution of N-methylpiperazine in a suitable diluent such as methanol at a known concentration.
-
Sample Preparation: Dissolve a known amount of the test sample in the same diluent.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).[15][16]
-
Injector Temperature: 250°C.[15]
-
Detector Temperature: 260°C.[15]
-
Injection Volume: 1.0 µL.[15]
-
Oven Program: An initial temperature of 150°C held for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.[15] (Note: The temperature program should be optimized for the specific sample matrix).
-
-
Quantification: Calculate the amount of N-methylpiperazine in the sample by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
- 6. CN104833673A - Content detection method of chemical intermediate N-methyl piperazine - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC [chinjmap.com]
Technical Support Center: Purification of [2-(4-Methylpiperazin-1-yl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2-(4-Methylpiperazin-1-yl)phenyl]methanol. The following information is designed to help you identify and remove impurities from your compound, ensuring high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The most probable impurities depend on the synthetic route employed. A common and efficient method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination. If this method is used to couple 2-bromobenzyl alcohol with N-methylpiperazine, you can anticipate the following impurities:
-
Unreacted Starting Materials: 2-bromobenzyl alcohol and N-methylpiperazine.
-
Catalyst Residues: Palladium catalyst and phosphine ligands.
-
Side-Products: Benzyl alcohol (from dehalogenation of the starting material) and potentially small amounts of diarylamine.[1][2][3]
Q2: How can I best monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring your purification. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the product from its impurities. The different spots on the TLC plate will correspond to the different components in your mixture, allowing you to track the presence of starting materials and the formation of the desired product.
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is ideal for separating mixtures with multiple components that have different polarities. It is particularly effective for removing catalyst residues and unreacted starting materials that have significantly different Rf values from your product on a TLC plate. Recrystallization is best suited for removing small amounts of impurities from a relatively pure product. If your crude material is an oil or contains a complex mixture of impurities, column chromatography is the preferred initial purification step.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Observed Issue | Potential Cause | Recommended Action(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Overloading the column with too much crude product. | As a general rule, use a 30:1 to 50:1 ratio of silica gel to crude product by weight. | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate gradient, slowly increase the percentage of ethyl acetate. |
| Multiple Fractions Contain the Product Mixed with Impurities | The polarity difference between the product and impurities is small. | Use a shallower gradient during elution to improve separation. Consider using a different stationary phase (e.g., alumina) or a different solvent system. |
Recrystallization Troubleshooting
| Observed Issue | Potential Cause | Recommended Action(s) |
| Product Does Not Dissolve in the Hot Solvent | The chosen solvent is not a good solvent for your compound. | Select a different solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold. |
| Product "Oils Out" Instead of Forming Crystals | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The boiling point of the solvent is too high. | Choose a solvent with a lower boiling point. | |
| The product is impure. | Purify the crude product by column chromatography before attempting recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The solution is too dilute. | Start with the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. | |
| Low Recovery of Pure Product | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The product has some solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize precipitation. | |
| The crystals were not washed properly. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Quantitative Data Summary
The following table summarizes the physical properties of the target compound and potential impurities, which can aid in their identification and separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 206.28[4] | Not available | Not available | Soluble in polar organic solvents.[5] |
| 2-Bromobenzyl alcohol | 187.04 | 229 | 79-82 | Soluble in ethanol, ether, and benzene. |
| N-Methylpiperazine | 100.16 | 138 | -6 | Miscible with water, ethanol, and ether. |
| Benzyl alcohol | 108.14 | 205 | -15 | Soluble in water, ethanol, and ether. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude material.
- Pack the column with silica gel using a slurry method with the initial eluent.
- Ensure the packing is uniform and free of air bubbles.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel.
- Carefully apply the sample to the top of the silica gel bed.
3. Elution:
- Start with a non-polar eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).
- Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
- A suitable solvent will dissolve the compound when hot but not when cold. Common solvents for piperazine derivatives include ethanol, isopropanol, and ethyl acetate.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
3. Cooling and Crystallization:
- Allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Stability issues of [2-(4-Methylpiperazin-1-yl)phenyl]methanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of [2-(4-Methylpiperazin-1-yl)phenyl]methanol in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several environmental factors. The most common are pH, temperature, exposure to oxidizing agents, and light.[1][2] Understanding the molecule's susceptibility to these factors is crucial for maintaining its integrity during experiments and for developing stable formulations.
Q2: What are the likely degradation pathways for this compound in solution?
A2: While specific degradation pathways for this molecule are not extensively published, based on its chemical structure, two primary degradation routes are plausible:
-
Oxidation of the Phenylmethanol Group: The benzylic alcohol moiety is susceptible to oxidation, which could convert the methanol group first to an aldehyde (2-(4-methylpiperazin-1-yl)benzaldehyde) and then further to a carboxylic acid (2-(4-methylpiperazin-1-yl)benzoic acid).
-
Hydrolysis and Ring Opening: Under harsh acidic or basic conditions, the piperazine ring could be susceptible to cleavage, although this is generally less common than oxidation of the alcohol. The ether linkage in related compounds is known to be a point of hydrolysis.
Stress testing is the recommended approach to identify the actual degradation products and establish the specific degradation pathways for this molecule.[3][4][5]
Q3: How can I prevent the degradation of my this compound stock solution?
A3: To minimize degradation, it is recommended to:
-
Store solutions at low temperatures: Store stock solutions at 2-8°C or frozen at -20°C or -80°C.
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Use appropriate solvents and pH: Prepare solutions in high-purity solvents. If possible, buffer the solution to a neutral pH where the compound is most stable.
-
Inert atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.
Q4: I see new peaks appearing in my HPLC analysis over time. What could they be?
A4: The appearance of new peaks in an HPLC chromatogram of a stressed sample is a strong indicator of degradation. These new peaks represent degradation products. To identify them, techniques such as High-Resolution Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed. Forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) can help systematically generate and identify these unknown peaks.[1][6]
Q5: Is it necessary to perform forced degradation studies for this compound?
A5: Yes, performing forced degradation (stress testing) is a critical step in pharmaceutical development and research.[7] These studies help to:
-
Identify potential degradation products that could form during storage or use.[4]
-
Establish the degradation pathways.[2][]
-
Develop and validate a stability-indicating analytical method, which is a method that can accurately measure the active ingredient without interference from its degradation products.[2][7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected precipitation or cloudiness in an aqueous solution. | Poor Solubility or pH Shift: The compound may have limited solubility in water, or a change in the solution's pH could have caused it to precipitate. | Verify the pH of the solution. Consider using a co-solvent like DMSO or ethanol for the initial stock, then diluting into the aqueous buffer. Ensure the final concentration is below the solubility limit at the experimental pH and temperature. |
| Loss of compound concentration or potency in a stored solution. | Chemical Degradation: The compound is likely degrading under the current storage conditions (e.g., temperature, light exposure, wrong pH). | Review storage conditions. Perform a preliminary stability test by storing aliquots under different conditions (e.g., 4°C, room temperature, protected from light) and analyzing them over a short period (e.g., 24-72 hours) to identify the primary cause. |
| Inconsistent results between experimental replicates. | Ongoing Degradation: The compound may be degrading during the course of the experiment, leading to variability. | Prepare fresh solutions immediately before each experiment. If the experiment is lengthy, assess the compound's stability in the experimental medium over the duration of the assay. Consider if any components in your assay buffer (e.g., metal ions) could be catalyzing degradation. |
| Color change in the solution. | Oxidation or Photodegradation: Formation of chromophoric (colored) degradation products often results from oxidative or light-induced reactions. | Protect the solution from light at all times. If oxidation is suspected, consider adding an antioxidant or ensuring the solution is deoxygenated and stored under an inert atmosphere. |
Data Presentation: Forced Degradation Study Summary
Forced degradation studies are essential to understand the stability profile of a compound.[] Below is a template for summarizing the conditions used in such a study.
Table 1: Summary of Recommended Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |
| Neutral Hydrolysis | Purified Water | 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Solid & Solution | 70°C | Up to 2 weeks |
| Photostability | UV & Visible Light | Room Temp | Per ICH Q1B |
Table 2: Example Data Template for a pH Stability Study (at 60°C)
| Time (hours) | % Remaining (pH 2) | % Degradation (pH 2) | % Remaining (pH 7) | % Degradation (pH 7) | % Remaining (pH 12) | % Degradation (pH 12) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 72 |
Experimental Protocols
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water).
-
This stock will be used for the subsequent stress condition experiments.
Protocol 2: Hydrolytic Stability (Acid, Base, Neutral)
-
Acid: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable vial.
-
Base: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a separate vial.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water in a third vial.
-
Incubate all three vials at 60°C.[10]
-
Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).
-
Immediately neutralize the acid and base samples before analysis to prevent further degradation.
-
Analyze all samples using a validated stability-indicating HPLC method.
Protocol 3: Oxidative Stability
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24 hours).
-
Analyze the samples by HPLC. The mobile phase will quench the reaction.
Protocol 4: Photostability
-
Expose a solution of the compound (in a photostable, transparent container) and a solid sample to a light source according to ICH Q1B guidelines.
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
-
After the specified exposure period, analyze both the light-exposed and dark control samples by HPLC.
Visualizations
The following diagrams illustrate the workflow for stability testing and a potential degradation pathway for the molecule.
Caption: Experimental workflow for a forced degradation study.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. longdom.org [longdom.org]
- 8. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of piperazine derivatives in aqueous buffers.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
Researchers often encounter precipitation of their piperazine-containing compounds when transitioning from an organic stock solution (e.g., DMSO) to an aqueous buffer. This guide offers a systematic workflow to diagnose and resolve these solubility challenges.
Issue: My piperazine derivative precipitates out of the aqueous buffer during my experiment.
Step 1: Initial Assessment and Basic Adjustments
-
Determine Kinetic Solubility: Before extensive troubleshooting, perform a kinetic solubility assay to establish the maximum soluble concentration of your compound in the specific aqueous buffer used in your assay. This provides a baseline for optimization.[1]
-
pH Adjustment: Since piperazine derivatives are typically basic, their solubility is often pH-dependent. Lowering the pH of the buffer can increase the ionization of the piperazine moiety, thereby enhancing aqueous solubility.[1][2] A pH-solubility profile can be crucial for understanding your compound's behavior.[2]
-
Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure you are using the highest tolerable concentration for your specific assay (typically <0.5% to avoid cellular toxicity).[1][3] A slight, permissible increase in the final co-solvent concentration might be sufficient to maintain solubility.
Step 2: Advanced Formulation Strategies
If basic adjustments are insufficient, consider the following advanced formulation techniques:
-
Salt Formation: Converting the piperazine derivative (a free base) into a salt is a highly effective method to significantly improve aqueous solubility.[1][4][5] Common counterions include hydrochloride, mesylate, and sulfate.[1] A salt screening study is recommended to identify the optimal counterion for both solubility and stability.[1]
-
Use of Solubilizing Excipients:
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate.[4][7][8][9]
Step 3: Solid-State Modifications
For long-term solutions, especially in drug development, modifying the solid state of the compound can be beneficial:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous form within a polymer matrix can lead to higher apparent solubility and dissolution rates.[6][12]
-
Co-crystallization: Forming a co-crystal with a suitable co-former can alter the physicochemical properties of the piperazine derivative, leading to improved solubility and bioavailability.[2][8]
Diagrams
Caption: A logical workflow for troubleshooting poor solubility of piperazine derivatives.
Caption: Mechanisms of common solubility enhancement techniques for piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are many piperazine derivatives poorly soluble in aqueous buffers?
A1: The piperazine ring itself is relatively polar; however, many piperazine derivatives are large, complex molecules with significant hydrophobic regions. These lipophilic characteristics can dominate, leading to poor aqueous solubility, especially at neutral pH where the basic piperazine nitrogens may not be fully protonated.
Q2: At what pH is the solubility of a piperazine derivative likely to be highest?
A2: As basic compounds, piperazine derivatives are generally more soluble in acidic conditions (lower pH). In an acidic environment, the piperazine nitrogens become protonated, forming a more water-soluble cationic species. It is advisable to determine the pKa of your specific derivative to predict its ionization state at different pH values.
Q3: Can I just add more DMSO to my aqueous buffer to dissolve my compound?
A3: While increasing the DMSO concentration can improve solubility, it is crucial to keep the final concentration below a level that could cause cellular toxicity or interfere with your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5%.[1][3] Always run a vehicle control to assess the effect of the co-solvent on your experimental system.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Kinetic solubility is the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions, such as when a DMSO stock is diluted into an aqueous buffer. It is often higher than thermodynamic solubility. Thermodynamic solubility, on the other hand, is the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[2]
Q5: I have improved the aqueous solubility of my piperazine derivative, but now it has poor cell permeability. Why?
A5: There is often a trade-off between solubility and permeability.[3] The strategies used to enhance solubility, such as ionization (protonation) of the piperazine linker, increase the polar surface area (PSA) of the molecule. A higher PSA can hinder the compound's ability to passively diffuse across the lipid bilayer of cell membranes.[3]
Data Presentation: Solubility Enhancement of Piperazine Derivatives
The following tables summarize quantitative data on the improvement of solubility for various compounds using techniques applicable to piperazine derivatives.
Table 1: Solubility Enhancement of NSAIDs through Piperazine Salt Formation
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold[2][13] |
| Indomethacin-piperazine salt | > 10-fold[2][13] |
| Sulindac-piperazine salt | > 10-fold[2][13] |
| Phenylbutazone-piperazine salt | > 10-fold[2][13] |
| Ketoprofen-piperazine salt | > 10-fold[2][13] |
| Flurbiprofen-piperazine salt | > 10-fold[2][13] |
Table 2: General Solubility Enhancement Techniques and Expected Outcomes
| Technique | Principle | Typical Solubility Enhancement |
| pH Adjustment | Increases ionization of basic piperazine moiety. | Variable, depends on pKa and pH. |
| Co-solvents (e.g., DMSO, PEG) | Increases the polarity of the solvent.[7] | 2 to 50-fold. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug.[4] | 2 to 100-fold. |
| Nanosuspension | Increases surface area for dissolution.[9][11] | Can significantly improve dissolution rate and bioavailability. |
| Salt Formation | Forms a more soluble ionic species.[1][4] | 10 to >1000-fold. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[1][2]
Materials:
-
Compound of interest (piperazine derivative)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification
Procedure:
-
Add an excess amount of the solid piperazine derivative to a glass vial.
-
Add a known volume of the selected aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature.
-
Shake the vial for 24-48 hours to ensure that equilibrium is reached.[1]
-
After the incubation period, allow the vial to stand to let the excess solid settle.
-
Centrifuge the vial to further separate the undissolved solid.[1]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[1]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or µM.[1]
Protocol 2: Preparation of a Piperazine Salt for Improved Solubility
This protocol provides a general method for forming a salt of a basic piperazine derivative.
Materials:
-
Piperazine derivative (free base)
-
A suitable acid (e.g., hydrochloric acid, methanesulfonic acid)
-
An appropriate solvent (e.g., isopropanol, ethanol, or a mixture with water)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the piperazine derivative free base in a suitable solvent in a flask with a magnetic stir bar.
-
Slowly add a stoichiometric amount (or a slight excess) of the selected acid to the solution while stirring. The acid can be added as a solution in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation. The salt may precipitate out of the solution.
-
If precipitation occurs, continue stirring for a period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the salt in a vacuum oven at a suitable temperature.
-
Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
-
The resulting salt can then be used for solubility testing as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbr.in [ijpbr.in]
- 10. pnrjournal.com [pnrjournal.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
- 13. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LiAlH4 Reduction in Piperazine Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of piperazines via Lithium Aluminum Hydride (LiAlH4) reduction of diketopiperazines or other suitable amide precursors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Incomplete or Failed Reaction
Question: I have run my LiAlH4 reduction overnight, but TLC/LC-MS analysis shows only starting material or minimal product formation. What could be the issue?
Answer: An incomplete or failed LiAlH4 reduction can be attributed to several factors, primarily related to the reagent's quality and the reaction environment.
-
Inactive LiAlH4: LiAlH4 is extremely sensitive to moisture and can be deactivated by improper handling or storage.[1][2] A grayish powder may indicate some degradation, although fresh, active LiAlH4 is also often gray.
-
Solution: Use a fresh bottle of LiAlH4 or test the activity of your current batch on a small scale with a reliable substrate. Ensure it is a fine, free-flowing powder.
-
-
Wet Solvents or Glassware: Any protic solvent, including residual water in your reaction solvent (like THF or diethyl ether) or on your glassware, will rapidly and exothermically quench LiAlH4, rendering it ineffective for the reduction.[1][3]
-
Solution: Use freshly distilled, anhydrous solvents. All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
-
Insufficient Temperature: While many LiAlH4 reductions proceed at room temperature, sterically hindered or electronically deactivated amides, such as those in some complex diketopiperazines, may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Consider heating the reaction to reflux in THF.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Inadequate Stoichiometry: For the reduction of a diketopiperazine to a piperazine, a sufficient excess of LiAlH4 is required to reduce both amide bonds.
-
Solution: Use at least 2-3 equivalents of LiAlH4 per equivalent of the diketopiperazine. For substrates with other reducible functional groups, the stoichiometry will need to be adjusted accordingly.
-
Issue 2: Low Yield of the Desired Piperazine
Question: My reaction is working, but the yield of the purified piperazine is consistently low. What are the common causes and how can I improve it?
Answer: Low yields can result from side reactions, difficult workup procedures, or product degradation.
-
Difficult Workup and Product Loss: The workup of LiAlH4 reactions can be challenging due to the formation of gelatinous aluminum salts that can trap the product, making extraction inefficient.
-
Solution: Employ a careful and standardized quenching procedure. The Fieser workup is a widely used and effective method:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH4 used in grams.
-
Stir the resulting granular precipitate vigorously for at least 30 minutes to ensure complete granulation.
-
Filter the solid and wash thoroughly with an appropriate solvent (e.g., ethyl acetate, DCM).
-
-
-
Side Reactions: Depending on the substituents on the piperazine ring, side reactions can occur. For instance, other functional groups in the molecule might also be reduced.[1][2]
-
Solution: If chemoselectivity is an issue, consider using a milder reducing agent or protecting sensitive functional groups before the LiAlH4 reduction step.
-
-
Incomplete Reaction: As mentioned in the previous section, an incomplete reaction will naturally lead to a low yield.
-
Solution: Ensure complete conversion by monitoring the reaction and adjusting conditions (temperature, reaction time, stoichiometry) as needed.
-
Issue 3: Formation of Unexpected Byproducts
Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS that do not correspond to my starting material or desired product. What could these be?
Answer: The formation of byproducts can be due to over-reduction or cleavage of the piperazine ring under harsh conditions.
-
Ring Cleavage: Although less common, highly strained or activated piperazine precursors might undergo ring cleavage under the reaction conditions.
-
Solution: Milder reaction conditions, such as lower temperatures and shorter reaction times, may mitigate this. Alternative, less harsh reducing agents could also be explored.
-
-
Reduction of Other Functional Groups: LiAlH4 is a powerful and often unselective reducing agent. Esters, carboxylic acids, nitriles, and other functional groups on the starting material will likely be reduced.[1][2][4]
-
Solution: Protect sensitive functional groups prior to the reduction. Alternatively, choose a milder reducing agent if only the amide reduction is desired.
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the general impact of key reaction parameters on the yield of piperazine synthesis from a generic diketopiperazine precursor using LiAlH4. Please note that optimal conditions will vary depending on the specific substrate.
| Parameter | Condition | Typical Observation | Potential Issues |
| Equivalents of LiAlH4 | 1.5 - 2.0 eq | Incomplete reaction, low yield | - |
| 2.5 - 4.0 eq | Generally optimal for full conversion | Increased exothermicity, more challenging workup | |
| > 4.0 eq | No significant improvement in yield | Difficult workup, potential for side reactions | |
| Temperature | 0 °C to Room Temp | May be sufficient for simple, unhindered substrates | Incomplete reaction for sterically hindered substrates |
| Reflux in THF (~66 °C) | Often necessary for complete reaction of complex substrates | Potential for side reactions and degradation | |
| Reaction Time | 1 - 4 hours | May be sufficient for reactive substrates at reflux | Incomplete reaction |
| 12 - 24 hours | Commonly employed to ensure complete conversion | Potential for byproduct formation with prolonged heating | |
| Solvent Purity | Anhydrous | Essential for reaction success | - |
| Trace H2O | Drastic reduction in yield, potential for violent reaction | Failed reaction |
Experimental Protocols
Detailed Methodology for LiAlH4 Reduction of a Diketopiperazine
Materials:
-
N,N'-disubstituted-2,5-diketopiperazine (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add LiAlH4 (3.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Add anhydrous THF to the flask to create a suspension of LiAlH4.
-
-
Addition of Substrate:
-
Dissolve the diketopiperazine (1.0 eq) in anhydrous THF in the dropping funnel.
-
Cool the LiAlH4 suspension to 0 °C using an ice bath.
-
Add the solution of the diketopiperazine dropwise to the stirred LiAlH4 suspension over 30-60 minutes. Control the addition rate to maintain a gentle reaction temperature.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: The following additions are highly exothermic and will produce hydrogen gas. Ensure adequate cooling and ventilation.
-
Slowly and dropwise, add 'x' mL of deionized water, where 'x' is the mass of LiAlH4 in grams.
-
Slowly and dropwise, add 'x' mL of 15% aqueous NaOH.
-
Slowly and dropwise, add '3x' mL of deionized water.
-
Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. A white, granular precipitate should form.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc or DCM.
-
Combine the organic filtrates and dry over anhydrous Na2SO4 or MgSO4.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude piperazine.
-
Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
-
Mandatory Visualization
Caption: Troubleshooting workflow for LiAlH4 reduction in piperazine synthesis.
Caption: Logical relationships of potential issues leading to low yield.
References
Technical Support Center: Managing Piperazine Hydrochloride Salts
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of piperazine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What does it mean for piperazine hydrochloride salts to be hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment.[1] Piperazine and its salts, particularly the hydrochloride forms, are known to be hygroscopic.[2][3] This means they can readily take up water from the air, which can significantly impact their physical and chemical properties.[1] In some cases, they can be deliquescent, absorbing enough moisture to dissolve and form a liquid solution.[1]
Q2: What are the common problems caused by the hygroscopicity of piperazine hydrochloride salts in experiments?
A2: Moisture absorption can lead to several critical issues in a laboratory setting:
-
Inaccurate Weighing: The measured weight of a hygroscopic salt will be higher than the actual weight of the active compound due to the presence of absorbed water. This leads to errors in stoichiometric calculations for reactions and solution concentrations.[1]
-
Physical Changes: The appearance of the powder can change from a free-flowing solid to a clumpy, sticky, or caked mass, making it difficult to handle and dispense accurately.[2]
-
Chemical Degradation: The presence of water can promote degradation pathways such as hydrolysis, leading to the formation of impurities and a decrease in the compound's purity and potency.[1][4]
-
Altered Physicochemical Properties: Moisture can alter the salt's melting point, solubility, and crystal structure.[1]
-
Inconsistent Results: The introduction of unknown amounts of water can lead to side reactions and non-reproducible experimental outcomes.[5]
Q3: How should I store piperazine hydrochloride salts to minimize moisture absorption?
A3: To maintain the integrity of piperazine hydrochloride salts, proper storage is crucial. They should be stored in a cool, dry, and well-ventilated area.[1][2][6] It is essential to keep them in tightly sealed containers.[1][2] For long-term storage or for highly sensitive applications, it is highly recommended to store the containers inside a desiccator containing a suitable desiccant, such as silica gel or phosphorus pentoxide.[1][2]
Q4: What are the best practices for handling hygroscopic piperazine hydrochloride salts during experiments?
A4: To minimize water uptake during handling, the following practices are recommended:
-
Controlled Environment: Whenever possible, handle the salts in a controlled environment with low humidity, such as a glove box or a dry room.[1]
-
Minimize Exposure: If a controlled environment is not available, work quickly to minimize the salt's exposure to the atmosphere. Keep containers tightly sealed when not in use.[1]
-
Dry Equipment: Ensure all glassware, spatulas, and other equipment are thoroughly dried before use.[5]
-
Inert Atmosphere: For highly sensitive reactions, consider weighing and transferring the compound under a stream of an inert gas like nitrogen or argon.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: The piperazine hydrochloride salt powder has become clumpy or caked.
-
Possible Cause: The salt has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.[2]
-
Recommended Solutions:
-
For non-critical applications: Gently break up the clumps with a clean, dry spatula before weighing. Be aware that the accuracy of your measurement may be compromised.[2]
-
For sensitive applications: It is best to use a fresh, unopened container of the salt.[5]
-
Drying: You can attempt to dry the material under a high vacuum, potentially with gentle heating. However, you must first confirm that the salt is stable at the chosen drying temperature to avoid degradation.[5]
-
Issue 2: Inconsistent or non-reproducible results in reactions involving piperazine hydrochloride salts.
-
Possible Cause: Inaccurate weighing due to water absorption, or the introduction of water is causing side reactions or degradation of the starting material.[1][5]
-
Recommended Solutions:
-
Dry the Salt: Before use, dry the piperazine hydrochloride salt in a vacuum oven at an appropriate temperature that does not cause degradation.[1]
-
Quantify Water Content: Determine the water content of your salt sample using Karl Fischer titration before each experiment. This will allow you to correct your calculations for the mass of the water.[1]
-
Handle in a Controlled Atmosphere: Use a glovebox or an inert atmosphere for weighing and transfer to prevent moisture uptake.[5]
-
Verify Purity: Check the purity of your starting material using an appropriate analytical method, such as HPLC, to ensure it has not degraded.[4]
-
Issue 3: Unexpected peaks appear in analytical chromatograms (e.g., HPLC, GC) of samples containing piperazine hydrochloride salts over time.
-
Possible Cause: Degradation of the piperazine salt, which can be accelerated by the presence of absorbed water.[1]
-
Recommended Solutions:
-
Proper Storage: Ensure the salt is stored under the recommended conditions (cool, dry, tightly sealed, in a desiccator).[1]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.[1]
-
Stability Study: If the problem persists, consider performing a forced degradation study to identify the potential degradation products and understand the stability of the salt under your experimental conditions.[4]
-
Data on Hygroscopicity of Piperazine Salts
| Piperazine Salt Form | Hygroscopicity | Notes |
| Piperazine (anhydrous) | Deliquescent | Readily absorbs water and carbon dioxide from the air.[1] |
| Piperazine Hydrochloride | Hygroscopic | More stable than the piperazine base.[2] |
| Piperazine Dihydrochloride | Hygroscopic | Can form clumps if exposed to moisture for extended periods.[7] |
| Piperazine Citrate | Can form stable hydrates | The presence of water can lead to the formation of various hydrated forms.[2] |
| Piperazine Tartrate | Non-hygroscopic | A potential alternative when hygroscopicity is a major concern.[2] |
| Sulfamethoxazole-Piperazine Salt | Good stability | This salt form has been shown to address the stability issues of piperazine related to moisture.[8] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content of a hygroscopic piperazine hydrochloride salt.
-
Instrument Preparation:
-
Set up the Karl Fischer titrator (volumetric or coulometric, depending on the expected water content) according to the manufacturer's instructions.
-
Condition the titration vessel to a dry state. The instrument will indicate when it is ready.
-
-
Sample Preparation (perform in a low-humidity environment if possible):
-
Accurately weigh a suitable amount of the piperazine hydrochloride salt. The sample size will depend on the expected water content and the type of titrator used.
-
For solid samples, ensure they are finely powdered to facilitate dissolution in the Karl Fischer solvent.
-
-
Titration:
-
Introduce the weighed sample into the titration vessel.
-
Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and determine the endpoint.
-
Record the amount of water detected in the sample, typically expressed as a percentage by weight (% w/w).
-
-
Calculations:
-
The instrument software will typically calculate the water content automatically.
-
If performing manual calculations, use the following formula for volumetric titration: Water Content (%) = (Volume of KF reagent (mL) * KF reagent titer (mg/mL)) / (Sample weight (mg)) * 100
-
Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.
-
Sample Preparation:
-
Accurately weigh a small amount of the piperazine hydrochloride salt (typically 5-20 mg) into a DVS sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the DVS instrument.
-
Set the experimental parameters, including the temperature (e.g., 25 °C) and the RH profile. A typical profile might involve:
-
Drying the sample at 0% RH until a stable mass is achieved.
-
Incrementally increasing the RH in steps (e.g., 10% steps from 0% to 90% RH).
-
Holding at each RH step until the sample mass equilibrates.
-
Incrementally decreasing the RH in the same steps back to 0%.
-
-
-
Data Analysis:
-
The DVS software will generate a sorption-desorption isotherm by plotting the change in mass (%) versus the RH.
-
The shape of the isotherm provides information about the hygroscopic nature of the material, including the amount of water absorbed at different humidity levels and whether any phase transitions or hydrate formations have occurred.
-
Visualizations
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis | Semantic Scholar [semanticscholar.org]
- 6. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 7. cphi-online.com [cphi-online.com]
- 8. Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Optimization for Separating Piperazine Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of piperazine isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of piperazine isomers challenging?
Piperazine and its derivatives can be challenging to separate via chromatography due to their physicochemical properties. As hydrophilic and basic compounds that often lack a strong chromophore, they can exhibit poor retention on traditional reversed-phase columns and show low UV absorptivity[1]. Positional isomers, such as ortho-, meta-, and para-substituted derivatives, have very similar physical and chemical properties, leading to nearly identical interactions with stationary and mobile phases, which can result in co-elution[2].
Q2: What are the initial steps for developing a separation method for piperazine isomers?
A systematic approach is crucial for developing a robust separation method. The initial steps should involve:
-
Understanding the Analyte: Determine the pKa of your piperazine isomers. Since piperazines are basic, the mobile phase pH will significantly impact their ionization state and retention[3].
-
Column Selection: Choose an appropriate stationary phase. While standard C18 columns can be used, specialized columns, such as those with mixed-mode capabilities (e.g., reversed-phase and ion-exchange), are often more effective for polar basic compounds[1][4]. For positional isomers, a phenyl-based column might offer better selectivity for aromatic compounds[5]. Chiral columns are necessary for separating enantiomers[6].
-
Mobile Phase Screening: Start with a simple mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile or methanol[7]. For basic compounds like piperazine, an acidic mobile phase (pH 2-4) is often a good starting point to ensure consistent ionization and good peak shape[3].
-
Detector Selection: If your piperazine isomers lack a UV chromophore, consider alternative detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[1][4]. Pre-column derivatization to attach a UV-active label is another option[1][8].
Q3: How do I choose between isocratic and gradient elution?
Isocratic elution (constant mobile phase composition) is simpler and can be effective if the isomers have similar retention times. However, if the isomers have significantly different polarities or if you are separating them from other impurities, gradient elution (varying mobile phase composition) is often more effective. A gradient can improve peak shape and reduce analysis time by increasing the elution strength of the mobile phase during the run[9].
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Selectivity (α) | 1. Change the Organic Modifier: If using acetonitrile, switch to methanol, or try a combination of the two. The different solvent properties can alter selectivity. 2. Adjust Mobile Phase pH: Altering the pH can change the ionization state of the piperazine isomers, which can significantly impact their interaction with the stationary phase and improve separation[2][3]. Ensure the pH is at least one unit away from the pKa of the analytes for reproducibility[3]. 3. Change the Stationary Phase: If pH and solvent modifications are insufficient, try a different column. For positional isomers, a phenyl column may provide alternative selectivity compared to a C18 column[5]. For highly polar piperazine compounds, a HILIC column could be beneficial[10]. |
| Low Column Efficiency (N) | 1. Check for Column Degradation: Ensure your column is not old or contaminated. A void at the column inlet or contamination can lead to broad peaks. 2. Reduce Extra-Column Volume: Use shorter tubing with a smaller internal diameter between the injector, column, and detector to minimize peak broadening. 3. Optimize Flow Rate: A lower flow rate can sometimes improve efficiency, but it will increase the analysis time. |
| Isomers Eluting Too Early (Low k') | 1. Decrease the Organic Solvent Percentage: Reducing the amount of acetonitrile or methanol in the mobile phase will increase retention on a reversed-phase column. 2. Use a Weaker Solvent: If possible, switch to a weaker organic solvent. |
Issue 2: Peak Tailing or Asymmetrical Peaks
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Silanols | 1. Use an Acidic Mobile Phase: For basic compounds like piperazine, adding an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate the piperazine nitrogens and also suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing[3][11]. 2. Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites[6]. 3. Use a Base-Deactivated Column: Modern columns are often end-capped or have a base-deactivated surface to minimize these secondary interactions. |
| Column Overload | 1. Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion. Dilute your sample and reinject. |
| Mismatched Sample Solvent and Mobile Phase | 1. Dissolve the Sample in the Mobile Phase: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
Experimental Protocols & Data
Example Protocol 1: Separation of Positional Isomers of 1-Chlorophenylpiperazine (CPP)
This method was successful for separating the ortho-, meta-, and para-isomers of CPP[6].
-
Column: Reversed-phase chiral column.
-
Mobile Phase: Isocratic mixture of triethylamine buffer and methanol (70:30, v/v) at pH 9.
-
Flow Rate: 0.8 mL/min.
-
Detection: Diode-Array Detector (DAD).
Example Protocol 2: Analysis of Piperazine with Pre-column Derivatization
This method is suitable for determining trace amounts of piperazine[8].
-
Derivatization Agent: Dansyl chloride.
-
Column: Waters SunFire C8 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with formic acid and acetonitrile.
-
Detection: Single quadrupole mass spectrometer in positive ionization mode.
Quantitative Data Summary for Piperazine Analysis Methods
| Compound | Column | Mobile Phase | Detection | Reference |
| Piperazine (derivatized) | Waters SunFire C8 (150 x 4.6 mm, 3.5 µm) | Formic acid and acetonitrile (gradient) | LC-MS | [8] |
| o-, m-, p-CPP | Reversed-phase chiral | Triethylamine buffer (pH 9) / Methanol (70/30) | DAD | [6] |
| Piperazine | Primesep 100/200 | Acetonitrile, water, and acid | ELSD, CAD, LC/MS | [4] |
| 1-Ethylpiperazine | Newcrom R1 | Acetonitrile, water, and phosphoric acid | MS-compatible (with formic acid) | [12] |
Visual Guides
Caption: Workflow for Piperazine Isomer Separation.
Caption: Decision Tree for Troubleshooting Poor Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Analysis of [2-(4-Methylpiperazin-1-yl)phenyl]methanol and its Analogs: A Guide for Therapeutic Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural class of phenylpiperazine methanol analogs. While specific experimental data for [2-(4-Methylpiperazin-1-yl)phenyl]methanol is limited in publicly available literature, this document focuses on the broader class of its analogs, summarizing their synthesis, biological activities, and structure-activity relationships to inform future drug discovery efforts.
The core structure, featuring a phenyl ring linked to a piperazine moiety with a hydroxylmethyl substituent, represents a versatile scaffold in medicinal chemistry. The inherent properties of this structure, such as the basicity of the piperazine nitrogen and the hydrogen-bonding capability of the methanol group, make it a promising starting point for the development of novel therapeutics across various disease areas. The lipophilicity, influenced by substitutions such as the methyl group on the piperazine ring, plays a crucial role in the pharmacokinetic profiles of these compounds.
Comparative Biological Activities of Phenylpiperazine Analogs
Analogs of this compound have demonstrated a wide spectrum of biological activities, ranging from anticancer and antimicrobial to neuroprotective and endocrine-modulating effects. The following tables summarize the quantitative data for various analogs, highlighting the impact of structural modifications on their biological performance.
Anticancer Activity
| Compound ID | Structural Modifications | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| BS130 | 1,2-benzothiazine core, 3,4-dichlorophenylpiperazine | MCF7 (breast) | Not specified, but high cytotoxicity reported | [1] |
| BS230 | 1,2-benzothiazine core, 3-(trifluoromethyl)phenylpiperazine | MCF7 (breast) | Not specified, but high cytotoxicity reported | [1] |
| Compound 19 | 9-cyclopentyl-6-(4-phenylpiperazin-1-yl)purine | Huh7 (liver) | Not specified, potent inhibitor of Src | [2] |
| Compound 56 | 9-cyclopentyl-6-(4-benzylpiperazin-1-yl)purine | Huh7 (liver) | Not specified, potent inhibitor of Src | [2] |
Antimicrobial Activity
| Compound ID | Structural Modifications | Microorganism | Activity (MIC) | Reference |
| Compound 6e | N-{[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]}-3-(trifluoromethyl)aniline derivative with 3,4-dichlorophenyl on piperazine | Mycobacterium tuberculosis H37Ra | < 3.80 µM | [3] |
| Compound 6g | N-{[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]}-3-(trifluoromethyl)aniline derivative with diphenylmethyl on piperazine | Mycobacterium tuberculosis H37Ra | < 3.80 µM | [3] |
Endocrine Activity
| Compound ID | Structural Modifications | Target | Activity (EC₅₀) | Reference |
| Compound 18 | Phenylpiperazine-based peptidomimetic | Growth Hormone Secretagogue Receptor | 2.8 nM | [4] |
Acaricidal Activity
| Compound ID | Structural Modifications | Pest | Activity | Reference |
| Compound 5-14 | 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-methylpiperazine | Tetranychus urticae | 100% control at 10 ppm | [5] |
| Compound 5-16 | 1-benzyl-4-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Tetranychus urticae | Good activity | [5] |
Structure-Activity Relationship (SAR)
The collected data allows for the derivation of several structure-activity relationships within this class of compounds:
-
Substitution on the Piperazine Nitrogen: The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences biological activity. For instance, in acaricidal analogs, a simple methyl group (5-14) was highly effective, while bulkier groups like a benzyl group (5-16) maintained good activity.[5] In the context of antimycobacterial agents, a diphenylmethyl group (6g) was found to be potent.[3]
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. In a series of 1,5-Diphenyl-2-penten-1-one analogues, substitution at the para position of the phenyl ring resulted in the highest activity.[6] For anticancer 1,2-benzothiazine derivatives, halogen and trifluoromethyl substitutions on the phenylpiperazine moiety led to high cytotoxicity.[1]
-
Core Scaffold Modifications: Replacing the simple phenyl ring with more complex heterocyclic systems, such as purine or 1,2-benzothiazine, has yielded potent anticancer agents.[1][2]
Experimental Protocols
General Synthesis of Substituted Phenylpiperazine Analogs
A common synthetic route to generate libraries of phenylpiperazine analogs involves the nucleophilic substitution of a halogenated aromatic or heteroaromatic compound with a suitably substituted piperazine. The following is a generalized protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted piperazine (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution.
-
Addition of Aryl Halide: Add the aryl halide (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
In Vitro Anticancer Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Caption: General synthetic workflow for phenylpiperazine analogs.
Caption: Workflow for determining in vitro cytotoxicity.
Caption: Logical flow of structure-activity relationship analysis.
References
- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Target Engagement of [2-(4-Methylpiperazin-1-yl)phenyl]methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical in vitro target engagement of the novel compound, [2-(4-Methylpiperazin-1-yl)phenyl]methanol, with established inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R). The structural motif of a methylpiperazinyl-phenyl group is present in known CSF1R inhibitors, making CSF1R a plausible pharmacological target for this new chemical entity. This document outlines the experimental data and detailed protocols necessary for validating its target engagement and comparing its performance against alternative compounds.
Comparative Analysis of CSF1R Inhibitors
To contextualize the potential efficacy of this compound, its performance should be benchmarked against well-characterized CSF1R inhibitors. The following table summarizes the in vitro potency of selected alternative compounds against CSF1R.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | Biochemical Assay | CSF1R | 13 | [1] |
| BLZ945 | Biochemical Assay | CSF1R | 1.2 | [2] |
| ARRY-382 | Biochemical Assay | CSF1R | - | [2] |
| Edicotinib | Biochemical Assay | CSF1R | - | [2] |
| This compound | (Hypothetical Data) | CSF1R | (To Be Determined) |
Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase pivotal for the survival, proliferation, and differentiation of myeloid cells.[3] Upon binding its ligands, CSF1 or IL-34, the receptor dimerizes and undergoes autophosphorylation, triggering downstream signaling cascades. A key pathway activated is the PI3K/AKT pathway, which is integral for cell survival.[3]
Experimental Protocols
To validate the target engagement of this compound with CSF1R, the following in vitro assays are recommended.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity of recombinant human CSF1R by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human CSF1R (kinase domain)
-
Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO. Prepare a 10x ATP solution and a solution of the kinase substrate in 1x Kinase Assay Buffer. Dilute the recombinant CSF1R in 1x Kinase Assay Buffer.
-
Assay Reaction: In a 96-well plate, add 2.5 µL of the compound serial dilutions or DMSO for controls. Add 2.5 µL of the diluted CSF1R enzyme to the test wells and positive control wells. Add 2.5 µL of 1x Kinase Assay Buffer to the negative control wells.
-
Initiation: Start the kinase reaction by adding 5 µL of a master mix containing the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Termination and Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate at room temperature for 40-45 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and drive a luciferase reaction. Incubate for another 30-45 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader. The IC50 value is determined from the dose-response curve.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[5][6]
Materials:
-
Cultured cells expressing endogenous CSF1R (e.g., HEK293 cells)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or vehicle (DMSO) for 1 hour.
-
Cell Harvesting and Heat Treatment: Harvest and wash the cells with ice-cold PBS. Resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using three freeze-thaw cycles with liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Determine the protein concentration of the soluble fractions. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with the primary anti-CSF1R antibody, followed by the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for CSF1R at each temperature. Normalize the intensities to the unheated control. Plot the percentage of soluble CSF1R against the temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[6][7]
References
- 1. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
Comparing the neuroprotective effects of different phenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperazine scaffold is a versatile structure in medicinal chemistry, giving rise to a wide range of compounds with diverse pharmacological activities. A significant area of interest is their potential neuroprotective effects, offering promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as protection against ischemic brain injury. This guide provides a comparative analysis of the neuroprotective properties of different phenylpiperazine derivatives, supported by experimental data, to aid in the evaluation and selection of candidates for further research and development.
Comparative Efficacy in Oxidative Stress Models
Oxidative stress is a key pathological mechanism in many neurodegenerative disorders. The ability of phenylpiperazine derivatives to protect neurons from oxidative damage is a critical measure of their neuroprotective potential. A comparative study on a series of arylpiperazine derivatives evaluated their ability to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[1]
Key Findings:
-
Several long-chain arylpiperazine derivatives demonstrated a statistically significant recovery of cell viability in H₂O₂-treated SH-SY5Y cells.[1]
-
Compounds 8b, 9b, and 12a were highlighted for their combined favorable receptor affinity profiles and antioxidant properties.[1]
-
The protective effect was observed at non-toxic concentrations of the compounds (1 µM and 5 µM).[1]
Table 1: Neuroprotective Effects of Arylpiperazine Derivatives Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Compound | Concentration (µM) | % Cell Viability (Mean ± SEM) vs. H₂O₂ Control | Cytotoxicity (EC₅₀, µM) |
| 8a | 1 | ~115% | 20-50 |
| 5 | ~120% | ||
| 8b | 1 | ~125% | 20-50 |
| 5 | ~130% | ||
| 9b | 1 | ~120% | 20-50 |
| 5 | ~125% | ||
| 10a | 1 | ~110% | 20-50 |
| 5 | ~115% | ||
| 11a | 1 | Not Statistically Significant | >100 |
| 5 | Not Statistically Significant | ||
| 11b | 1 | Not Statistically Significant | >100 |
| 5 | Not Statistically Significant | ||
| 12a | 1 | ~125% | 20-50 |
| 5 | ~130% |
*p < 0.05 vs. H₂O₂-treated group. Data is estimated from graphical representations in the source and presented to show relative effects.[1][2]
Mechanistic Insights: Receptor Binding Affinities
The neuroprotective effects of phenylpiperazines are often linked to their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Modulation of these receptors can trigger intracellular signaling cascades that promote cell survival and resilience.
For instance, activation of 5-HT₁ₐ and 5-HT₇ receptors has been shown to produce neuroprotective effects.[1] The anxiolytic effects of some phenylpiperazines are also attributed to their action as partial agonists at 5-HT₁ₐ receptors.[3]
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenylpiperazines
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₇ | D₂ |
| Buspirone | 14.5 | 398 | - | 417 |
| Gepirone | 38 | >10,000 | - | >10,000 |
| Ipsapirone | 10 | >10,000 | - | >10,000 |
| Tandospirone | 27 | 1300 | - | 41000 |
| Compound 8b | - | - | 9.38 | - |
| Compound 9b | 23.9 | 39.4 | 45.0 | - |
| Compound 12a | 41.5 | 315 | 42.5 | 300 |
Data compiled from multiple sources.[1][2][3] A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This in vitro assay assesses the ability of a compound to protect neuronal cells from oxidative damage.
1. Cell Culture and Treatment:
- Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.
- The cytotoxicity of the test compounds is first determined by treating the cells with various concentrations (e.g., 0.1 to 100 µM) for 48 hours. Cell viability is measured using methods like the MTT assay to determine the EC₅₀ values.[1]
- For the neuroprotection assay, cells are pre-treated with non-toxic concentrations of the test compounds (e.g., 1 µM and 5 µM) for 3 hours.[1]
- Subsequently, oxidative stress is induced by adding a toxic concentration of hydrogen peroxide (H₂O₂, e.g., 400 µM) for an additional 24 hours.[1]
2. Assessment of Cell Viability:
- After the treatment period, cell viability is quantified using a standard method such as the MTT assay.
- The protective effect is determined by comparing the viability of cells pre-treated with the test compound and exposed to H₂O₂ to cells treated with H₂O₂ alone.[1]
3. Data Analysis:
- Data is typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test like Bonferroni's multiple comparison test.[1]
- Results are expressed as the mean ± standard error of the mean (SEM) from multiple independent experiments. Statistical significance is generally accepted at p < 0.05.[1][2]
Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Preparation of Receptor Source:
- A source of the target receptor is required, which can be homogenized tissue from specific brain regions (e.g., hippocampus for 5-HT₁ₐ receptors) or cell lines engineered to express the receptor of interest.[3]
2. Competitive Binding Reaction:
- The receptor preparation is incubated with a specific radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound.[3]
- The test compound competes with the radioligand for binding to the receptor.
3. Measurement and Data Analysis:
- After incubation, the bound and free radioligand are separated (e.g., by filtration).
- The amount of radioactivity corresponding to the bound radioligand is measured using a scintillation counter.[3]
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
- The inhibitory constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
Signaling Pathways and Experimental Workflows
Caption: Phenylpiperazine neuroprotective signaling pathway.
Caption: Workflow for in vitro neuroprotection assay.
References
Comparative Cross-Reactivity Profiling of [2-(4-Methylpiperazin-1-yl)phenyl]methanol
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound [2-(4-Methylpiperazin-1-yl)phenyl]methanol against established kinase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes a representative, hypothetical dataset to illustrate its potential selectivity profile in comparison to known inhibitors with structural similarities.
The compound, this compound (CAS 123987-12-2), possesses a chemical scaffold that is frequently observed in small molecule kinase inhibitors.[1] The presence of the methylpiperazine moiety, in particular, is a common feature in compounds targeting various protein kinases. This guide compares its hypothetical kinase inhibition profile with that of Crizotinib, a known inhibitor of c-Met and ALK, and Imatinib, a well-characterized inhibitor of ABL, KIT, and PDGF-R.[2][3] Understanding the selectivity of a novel compound is crucial in drug development to anticipate potential on-target efficacy and off-target effects.[4][5]
Quantitative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity (IC50) of this compound against a panel of selected kinases, alongside the reported activities of Crizotinib and Imatinib for comparison. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Crizotinib (Reported IC50, nM) | Imatinib (Reported IC50, nM) |
| c-Met | 25 | 8 | >10000 |
| ALK | 150 | 24 | >10000 |
| ABL1 | 800 | >10000 | 25 |
| KIT | 1200 | >5000 | 100 |
| PDGF-Rα | 2500 | >5000 | 100 |
| VEGFR2 | 5000 | 150 | >10000 |
| EGFR | >10000 | >10000 | >10000 |
| SRC | 3500 | >5000 | 250 |
Experimental Protocols
The determination of a compound's cross-reactivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase.
-
Materials : Purified recombinant kinase, corresponding substrate peptide, ³³P-ATP, test compound, kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT), and phosphocellulose paper.
-
Procedure :
-
A reaction mixture is prepared containing the kinase, substrate peptide, and varying concentrations of the test compound in the kinase reaction buffer.
-
The reaction is initiated by the addition of ³³P-ATP.
-
The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed multiple times with phosphoric acid to remove unincorporated ³³P-ATP.
-
The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a test compound to its target kinase within living cells.
-
Materials : Cells engineered to express the kinase of interest fused to a NanoLuc® luciferase, a fluorescent tracer that binds to the kinase's active site, and the test compound.
-
Procedure :
-
The engineered cells are seeded in a multi-well plate.
-
The cells are treated with varying concentrations of the test compound.
-
The fluorescent tracer is added to the cells.
-
The NanoBRET™ substrate is added, leading to luminescence from the NanoLuc® fusion protein.
-
-
Data Analysis : Bioluminescence Resonance Energy Transfer (BRET) is measured. The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal. IC50 values are calculated from the dose-response curve of the BRET signal.[6]
Visualizing Kinase Selectivity and Signaling Pathways
The following diagrams illustrate the hypothetical selectivity profile of this compound and a simplified representation of a relevant signaling pathway.
Caption: Comparative kinase inhibition profiles.
The diagram above illustrates the hypothetical inhibitory concentrations (IC50) of this compound against key kinases in comparison to the known inhibitors Crizotinib and Imatinib. This visualization highlights the potential primary and secondary targets of the novel compound.
Caption: c-Met signaling pathway inhibition.
The c-Met signaling pathway, a potential target for this compound, plays a crucial role in cell growth and proliferation.[7] This diagram shows how an inhibitor would block the receptor, thereby preventing the activation of downstream pathways.
This comparative guide provides a framework for evaluating the cross-reactivity profile of novel small molecules like this compound. A thorough understanding of a compound's selectivity is paramount for its successful development as a therapeutic agent. Further experimental validation is necessary to confirm the biological activity and target profile of this specific compound.
References
- 1. scbt.com [scbt.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Novel Piperazine Compounds Show Promise in Alleviating Anxiety-Like Behaviors
A new wave of piperazine-based compounds is demonstrating significant anxiolytic-like effects in preclinical studies, offering potential new avenues for the development of treatments for anxiety disorders. These novel molecules, including compounds 4p, 3o, HBK-5, and LQFM180, have shown efficacy in established rodent models of anxiety, such as the elevated plus-maze (EPM) and the four-plate test. Their mechanisms of action appear to primarily involve the modulation of the serotonin 5-HT1A receptor and the GABAergic system, two key pathways implicated in the regulation of anxiety.
Researchers are actively investigating a variety of piperazine derivatives for their potential to treat anxiety with improved efficacy and fewer side effects compared to existing medications.[1] This guide provides a comparative overview of the experimental data supporting the anxiolytic-like effects of these novel compounds and details the methodologies used in their validation.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of these novel piperazine compounds has been primarily assessed using behavioral tests in rodents that are sensitive to clinically effective anxiolytic drugs. The elevated plus-maze (EPM) and the four-plate test are two of the most widely used paradigms for this purpose.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Recent studies have highlighted the anxiolytic effects of two new arylpiperazine derivatives, compound 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and compound 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide), in the EPM test.[2] The anxiolytic effects of these compounds were confirmed at doses of 60 mg/kg for 4p and 7.5 mg/kg for 3o.[2] Another piperazine derivative, LQFM180, also demonstrated anxiolytic-like activity in the EPM test at a dose of 18.8 mg/kg, increasing both the time spent in and the number of entries into the open arms.[3]
| Compound | Dose | Animal Model | Key Finding in EPM Test | Reference |
| Compound 4p | 60 mg/kg | Mice | Confirmed anxiolytic effects. | [2] |
| Compound 3o | 7.5 mg/kg | Mice | Confirmed anxiolytic effects. | [2] |
| LQFM180 | 18.8 mg/kg (p.o.) | Mice | Increased time and number of entries in open arms. | [3] |
| Diazepam (Standard) | Varies | Rodents | Increases time and entries in open arms. | [4] |
| Buspirone (Standard) | Varies | Rodents | Increases time and entries in open arms. | [4] |
Four-Plate Test
The four-plate test is a model of anxiety in which exploratory behavior is suppressed by a mild electric foot shock. Anxiolytic drugs increase the number of punished crossings between the plates.
The xanthone derivative with a piperazine moiety, HBK-5 (3-chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride), has shown anxiolytic-like properties in this test.[1] Another compound from the same class, HBK-7, was also evaluated for its anxiolytic-like activity using the four-plate test.[5]
| Compound | Dose | Animal Model | Key Finding in Four-Plate Test | Reference |
| HBK-5 | Not Specified | Mice | Possessed anxiolytic-like properties. | [1] |
| HBK-7 | Not Specified | Mice | Evaluated for anxiolytic-like activity. | [5] |
| Diazepam (Standard) | Varies | Mice | Increases the number of punished crossings. | |
| Buspirone (Standard) | Varies | Mice | Increases the number of punished crossings. |
Unraveling the Mechanisms of Action: Signaling Pathways
The anxiolytic effects of these novel piperazine compounds are believed to be mediated through their interaction with key neurotransmitter systems in the brain, primarily the serotonergic and GABAergic systems.
Serotonergic System Involvement (5-HT1A Receptor)
Many arylpiperazine derivatives act as partial agonists at the 5-HT1A serotonin receptor.[2] This interaction is a key mechanism for the anxiolytic effects of established drugs like buspirone. The anxiolytic effects of compounds 4p and 3o were reversed by the selective 5-HT1A antagonist WAY 100635, confirming the direct involvement of this receptor.[2] Similarly, the anxiolytic-like activity of LQFM180 was also shown to be dependent on the serotonergic pathway.[3]
Activation of 5-HT1A receptors, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. This is achieved through the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP (cAMP), and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.[6][7]
GABAergic System Involvement
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement is a well-established mechanism for anxiolysis, as seen with benzodiazepines.[8] The anxiolytic effects of compounds 4p and 3o were also found to have an indirect involvement of the GABAergic system.[2] This suggests a potential interaction or cross-talk between the serotonergic and GABAergic systems in mediating the anxiolytic effects of these compounds.
GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions (Cl-), leading to hyperpolarization and inhibition of the neuron.[8] Anxiolytics that target this system, such as benzodiazepines, act as positive allosteric modulators, enhancing the effect of GABA.[9]
Experimental Protocols
The following are detailed methodologies for the key behavioral tests used to validate the anxiolytic-like effects of the novel piperazine compounds.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
The novel piperazine compound, a standard anxiolytic (e.g., diazepam), or a vehicle is administered to the animal (e.g., via intraperitoneal injection) at a predetermined time before the test.
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded using a video camera and analyzed for parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.[10]
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
Four-Plate Test
Objective: To assess the anxiolytic potential of a compound by measuring its ability to increase punished behavior.
Apparatus: A box with a floor made of four metal plates.
Procedure:
-
Animals are placed individually into the apparatus.
-
When the animal crosses from one plate to another, it receives a brief, mild electric shock to the feet.
-
The number of punished crossings is recorded over a specific period (e.g., 1 minute).
-
The novel piperazine compound, a standard anxiolytic, or a vehicle is administered prior to the test.
-
An increase in the number of punished crossings is indicative of an anxiolytic effect, as the drug reduces the animal's fear of the shock.
Conclusion
The preclinical data for novel piperazine compounds like 4p, 3o, HBK-5, and LQFM180 are encouraging, demonstrating clear anxiolytic-like effects in validated animal models. Their primary mechanisms of action, centered on the 5-HT1A and GABAergic systems, align with our current understanding of the neurobiology of anxiety. Further research, including more extensive preclinical profiling and eventual clinical trials, will be necessary to fully elucidate their therapeutic potential and safety profiles. These findings, however, represent a significant step forward in the quest for more effective and better-tolerated treatments for anxiety disorders.
References
- 1. The antidepressant- and anxiolytic-like activities of new xanthone derivative with piperazine moiety in behavioral tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HBK-7 - A new xanthone derivative and a 5-HT1A receptor antagonist with antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Benchmarking the Antitumor Activity of [2-(4-Methylpiperazin-1-yl)phenyl]methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antitumor activity of [2-(4-Methylpiperazin-1-yl)phenyl]methanol derivatives, benchmarked against established standard-of-care chemotherapeutic agents. This document summarizes preclinical data from various sources, details key experimental protocols for assessing antitumor activity, and visualizes relevant biological pathways to offer a data-driven overview for researchers in oncology and medicinal chemistry.
Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the IC50 values for various piperazine derivatives and standard anticancer drugs against selected human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Piperazine Derivatives and Standard Chemotherapeutic Agents
| Compound/Drug | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| Piperazine Derivatives | ||||
| Methyl piperazine derivative 1 | - | - | >50 | [1] |
| Methyl piperazine derivative 2 | >50 | - | - | [1] |
| Phenylpiperazine derivative (BS230) | - | Comparable to Doxorubicin | - | [2] |
| Purine nucleobase analog (19) | - | <5 | <5 | [3] |
| Standard Chemotherapeutic Agents | ||||
| Gefitinib | 16.56 | - | 10.51 | [1] |
| Paclitaxel | <0.01 | <0.01 | - | [4] |
| Doxorubicin | - | - | - | [2] |
Note: A lower IC50 value indicates higher potency. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Key Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of anticancer compounds. Below are detailed methodologies for key in vitro assays commonly used to assess the antitumor activity of novel derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Include a positive control with a standard anticancer drug.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mechanistic Insights: Signaling Pathways
The antitumor activity of many small molecule inhibitors, including those with a piperazine scaffold, often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most critical pathways in cancer are the PI3K/AKT and MAPK/ERK pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common event in many cancers.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell growth, differentiation, and survival.
Caption: The MAPK/ERK signaling cascade, a central pathway in cell growth and differentiation.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel anticancer compounds like this compound derivatives typically follows a structured workflow to determine their efficacy and mechanism of action.
Caption: A generalized experimental workflow for the preclinical evaluation of novel anticancer compounds.
Conclusion
This guide provides a foundational framework for benchmarking the antitumor activity of this compound derivatives. While direct comparative data remains to be published, the provided context of related piperazine compounds and standard-of-care drugs, along with detailed experimental protocols and pathway visualizations, offers a valuable resource for researchers. The promising activity of various piperazine-based compounds in preclinical studies underscores the potential of this chemical scaffold in the development of novel cancer therapeutics. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthesis Routes for N-Arylpiperazines
The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting a wide range of conditions, including depression, anxiety, and cancer. For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of these compounds is of paramount importance. This guide provides a detailed head-to-head comparison of the most common synthetic routes to N-arylpiperazines, offering objective analysis supported by experimental data to inform the selection of the most suitable method for a given application.
The primary synthetic strategies for constructing the N-arylpiperazine scaffold can be broadly categorized into four main approaches: the Buchwald-Hartwig amination, the Ullmann condensation, nucleophilic aromatic substitution (SNAr), and the construction of the piperazine ring from acyclic precursors. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
At a Glance: Key Synthesis Routes
| Synthesis Route | General Description | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with piperazine or a protected piperazine derivative.[1][2] | High functional group tolerance, broad substrate scope, generally high yields, and relatively mild reaction conditions.[1] | Cost of palladium catalyst and ligands, potential for heavy metal contamination in the final product. |
| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and piperazine.[2] | Lower cost of copper catalyst compared to palladium. | Often requires harsh reaction conditions (high temperatures), and can have a more limited substrate scope compared to Buchwald-Hartwig.[2] |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient aryl halide with piperazine. The aromatic ring must be activated by electron-withdrawing groups.[2] | Can be very efficient for suitable substrates, often proceeds without a metal catalyst. | Limited to electron-deficient aryl halides. |
| From Acyclic Precursors | Construction of the piperazine ring from components like an aniline and diethanolamine or bis(2-haloethyl)amine.[2][3] | Can be a cost-effective approach using readily available starting materials. | May involve multiple steps and harsh reaction conditions. |
In-Depth Analysis and Experimental Data
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a dominant method for the formation of C-N bonds in modern organic synthesis due to its remarkable versatility and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction allows for the direct arylation of piperazine or its derivatives with a wide array of aryl halides and triflates.
General Reaction Scheme:
References
A Comparative Guide to the Structural Activity Relationship (SAR) of [2-(4-Methylpiperazin-1-yl)phenyl]methanol Analogs and Related Phenylpiperazine Derivatives
The [2-(4-Methylpiperazin-1-yl)phenyl]methanol scaffold and, more broadly, the phenylpiperazine moiety are key pharmacophores in a diverse range of biologically active compounds. This guide provides a comparative analysis of the structural activity relationships (SAR) of analogs based on this core structure, drawing from various studies targeting different biological pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate the design of novel therapeutics.
Quantitative Data Summary
The biological activity of various phenylpiperazine-containing molecules has been evaluated against several targets, primarily protein kinases. The following tables summarize the quantitative data from these studies, highlighting the impact of structural modifications on inhibitory potency.
Table 1: SAR of 2-(4-Aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one Analogs as GSK-3β Inhibitors
| Compound | R Group on Phenyl Ring | GSK-3β IC50 (nM) |
| Analog 1 | H | Potent |
| Analog 2 (29) | 4-OCH3 | Highly Potent |
| Analog 3 | 4-F, 2-OCH3 | Potent |
| Data synthesized from studies on glycogen synthase kinase-3β (GSK-3β) inhibitors. SAR studies indicated that introducing a phenyl group on the piperazine nitrogen resulted in potent GSK-3β inhibition. The 4-methoxyphenyl analog (29) was identified as the most potent, with good in vitro and in vivo pharmacokinetic profiles[1]. |
Table 2: SAR of Anilinoquinazoline Analogs with a 4-Methylpiperazinyl Moiety as c-Src/Abl Kinase Inhibitors
| Compound | Core Structure Modification | c-Src IC50 (nM) | Abl IC50 (nM) |
| AZD0530 | N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | Low nM | Low nM |
| AZD0530 is a potent dual inhibitor of c-Src and Abl kinases, currently undergoing clinical evaluation[2]. |
Table 3: SAR of Phenylpiperazine Derivatives as EGFR Tyrosine Kinase Inhibitors
| Compound | Substitution on Phenylpiperazine | A549 Cell Line IC50 (µM) |
| 3p | N-(4,6-dimethoxypyrimidin-2-yl)-2-(4-(phenyl)piperazin-1-yl)acetamide derivative | 0.05 |
| Compound 3p demonstrated the most potent antiproliferative activity among the synthesized derivatives against the A549 cell line[3]. |
Table 4: SAR of ABL/KIT Dual Kinase Inhibitors
| Compound | Chemical Name | ABL IC50 (nM) | c-KIT IC50 (nM) |
| 34 (CHMFL-ABL/KIT-155) | 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide | 46 | 75 |
| This compound was identified as a potent type II ABL/c-KIT dual kinase inhibitor with a distinct hinge-binding mode[4]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative experimental protocols for key assays.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase inhibition assays are performed to determine the IC50 values of the synthesized compounds. A typical protocol involves:
-
Reagents and Materials : Recombinant human kinase enzyme, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Assay Procedure : The kinase, substrate, and test compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection : The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using [γ-33P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : The percentage of kinase activity relative to a control (without inhibitor) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is often evaluated in cancer cell lines using the MTT assay.
-
Cell Culture : Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment : Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[3]
Visualizations
General Workflow of a Structural Activity Relationship (SAR) Study
The following diagram illustrates the typical workflow of an SAR study, from initial lead identification to the selection of a candidate for further development.
Caption: Workflow of a typical SAR study.
Representative Kinase Signaling Pathway
The diagram below depicts a simplified, representative signaling pathway that is often targeted by kinase inhibitors containing the phenylpiperazine scaffold.
Caption: A simplified kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of [2-(4-Methylpiperazin-1-yl)phenyl]methanol: A Lipinski's Rule of Five Analysis
In the landscape of contemporary drug discovery, the evaluation of a compound's potential as an orally active drug is a critical early-stage gatekeeper. Lipinski's "rule of five" provides a foundational set of guidelines to assess the drug-like properties of a chemical entity, primarily focusing on characteristics that influence absorption and permeation. This guide offers a detailed comparison of the physicochemical properties of [2-(4-Methylpiperazin-1-yl)phenyl]methanol against the established criteria of Lipinski's rule, providing researchers, scientists, and drug development professionals with a clear, data-driven assessment of its potential as a drug candidate.
Lipinski's Rule of Five: The Benchmark for Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the rule of five stipulates that an orally active drug generally adheres to the following criteria to have a high probability of good absorption and permeation:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): Less than 5.
-
Hydrogen Bond Donors (HBD): No more than 5.
-
Hydrogen Bond Acceptors (HBA): No more than 10.
A compound is considered to have poor oral bioavailability if it violates more than one of these rules.
Physicochemical Profile of this compound
The subject of our analysis, this compound, is a small molecule with the chemical formula C₁₂H₁₈N₂O. A thorough evaluation of its key physicochemical parameters is essential for its assessment against Lipinski's criteria.
| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 206.28[1] | < 500 | Yes |
| LogP | ~0.8 (estimated) | < 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Table 1: Comparison of this compound properties with Lipinski's Rule of Five.
Experimental Protocols
The data presented in this guide is derived from established computational and experimental methodologies:
-
Molecular Weight Calculation: The molecular weight was calculated based on the compound's molecular formula (C₁₂H₁₈N₂O) using the atomic weights of its constituent elements.
-
LogP Determination: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The value presented is an estimation based on the analysis of structurally similar compounds. For a precise experimental value, the shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) would be employed.
-
Hydrogen Bond Donor and Acceptor Count: These values are determined by identifying the number of O-H and N-H bonds (donors) and the number of nitrogen and oxygen atoms (acceptors) within the molecular structure.
Analysis and Interpretation
The data clearly indicates that this compound fully complies with all four criteria of Lipinski's rule of five. Its molecular weight is well below the 500 Dalton threshold, suggesting it is small enough for passive diffusion across biological membranes. The estimated LogP value of approximately 0.8 indicates a favorable balance between hydrophilicity and lipophilicity, which is crucial for both solubility in aqueous environments and permeation through lipid bilayers. Furthermore, the low counts of hydrogen bond donors and acceptors (1 and 3, respectively) are well within the prescribed limits, minimizing the potential for poor permeability due to excessive hydrogen bonding with water molecules.
This complete adherence to Lipinski's rule suggests that this compound possesses drug-like properties conducive to good oral bioavailability.
Workflow for Assessing Drug-Likeness against Lipinski's Rule
Figure 1: Logical workflow for evaluating a compound against Lipinski's rule of five.
Conclusion
Based on the comprehensive analysis of its physicochemical properties, this compound demonstrates a strong profile for drug-likeness as defined by Lipinski's rule of five. With zero violations, this compound exhibits characteristics that are generally associated with favorable absorption and permeation, making it a promising candidate for further investigation in the drug development pipeline. This initial assessment provides a solid foundation for subsequent in-vitro and in-vivo studies to fully characterize its pharmacokinetic and pharmacodynamic profile.
References
Navigating the Kinome and GPCRome: A Comparative Guide to Selectivity Profiling
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound against a panel of kinases and G protein-coupled receptors (GPCRs) is a critical step in the drug discovery pipeline. This guide provides an objective comparison of available services and technologies, supported by experimental data, to aid in the selection of the most appropriate selectivity profiling strategy.
The ability of a therapeutic candidate to selectively interact with its intended target while minimizing off-target effects is paramount to its success. Kinases and GPCRs represent two of the largest and most important classes of drug targets. Comprehensive selectivity profiling against a broad panel of these proteins provides crucial insights into a compound's potential efficacy and safety profile. This guide offers a comparative overview of leading service providers and the diverse technological platforms they employ for both kinase and GPCR selectivity profiling.
Kinase Selectivity Profiling: A Comparative Overview
Numerous contract research organizations (CROs) offer kinase selectivity profiling services, each with a unique combination of panel size, assay technology, and data output. The choice of platform often depends on the stage of the drug discovery program, the desired depth of information, and budgetary considerations. Below is a comparison of some of the leading providers in the field.
| Service Provider | Platform Name(s) | Assay Technology | Panel Size (approx.) | Key Features |
| Eurofins Discovery | KinaseProfiler™, KINOMEscan® | Radiometric (³³P-ATP), Binding Assays | >500 kinases | Gold-standard radiometric activity assays and active site-directed competition binding assays.[1] Offers various ATP concentrations. |
| Reaction Biology | HotSpot™, ³³PanQinase™ | Radiometric (³³P-ATP) | >700 kinases | Industry's largest kinase panel.[2][3][4] Offers screening at physiologically relevant ATP concentrations (1mM).[2][4] |
| Promega | NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) | >300 kinases | Measures compound binding in live cells, providing more physiologically relevant data.[5] |
| AssayQuant | KinSight™ | Continuous (Kinetic) Activity Monitoring | >400 kinases | Provides real-time kinetic data, offering deeper insights into the mechanism of inhibition. |
GPCR Selectivity Profiling: A Comparative Overview
The GPCR superfamily presents a diverse array of signaling pathways, necessitating a variety of assay formats to comprehensively assess compound activity. Key considerations for choosing a GPCR profiling service include the desired readout (e.g., second messenger levels, β-arrestin recruitment), the G-protein coupling of the target receptors, and the need to distinguish between agonists, antagonists, and allosteric modulators.
| Service Provider | Platform Name(s) | Assay Technology | Panel Size (approx.) | Key Features |
| Eurofins Discovery | GPCRProfiler™, BioMAP® | Second messenger (cAMP, IP-1, Ca²⁺), β-arrestin recruitment, Radioligand binding | >2,750 assays | Comprehensive collection of biochemical and cell-based assays covering a vast number of GPCRs.[6][7] |
| Creative Biogene | GPCR Screening & Profiling Services | Ligand binding, Calcium flux, cAMP, Reporter assays, Internalization assays | >100 targets | Offers a wide range of functional readouts to assess various aspects of GPCR signaling.[8] |
| Reaction Biology | GPCR Assays | Second messenger (cAMP, IP-1, Ca²⁺), β-arrestin recruitment | Custom | Provides assay development and screening services tailored to specific project needs. |
| MilliporeSigma (formerly) | GPCRProfiler™ | Cell-based functional Ca²⁺ assays | >140 GPCRs | Known for high-quality cell-based functional calcium assays.[9] |
Experimental Protocols: A Closer Look
To provide a clearer understanding of the methodologies employed in selectivity profiling, detailed protocols for a representative kinase and GPCR assay are provided below.
Radiometric Kinase Assay (³³P-ATP Filter Binding)
This protocol is a generalized representation of a radiometric kinase assay, a widely used method for directly measuring kinase activity.
1. Reaction Setup:
-
A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).[10]
-
The reaction is initiated by the addition of a solution containing MgCl₂ and [γ-³³P]ATP.[10] The ATP concentration can be varied, often at or near the Km for ATP, to assess ATP-competitive and non-competitive inhibitors.[4]
2. Incubation:
-
The reaction is allowed to proceed for a defined period (e.g., 40 minutes) at a controlled temperature (e.g., room temperature).[10]
3. Reaction Termination and Substrate Capture:
-
The reaction is stopped by the addition of an acid, such as phosphoric acid.[10]
-
An aliquot of the reaction mixture is then spotted onto a phosphocellulose filter membrane (e.g., P81 paper).[10] The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]ATP is washed away.
4. Detection and Data Analysis:
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.
-
The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control (e.g., DMSO).
-
For dose-response experiments, IC₅₀ values are determined by fitting the data to a sigmoidal curve.
GPCR Functional Assay (Aequorin-based Calcium Mobilization)
This protocol outlines a common method for assessing GPCR activation by measuring changes in intracellular calcium levels using the photoprotein aequorin.[11]
1. Cell Preparation:
-
Cells stably or transiently expressing the GPCR of interest and aequorin are seeded into a multi-well plate (e.g., 96- or 384-well) and allowed to attach overnight.[11] For Gq-coupled GPCRs, this is a direct measure of activation. For other GPCRs, co-expression of a promiscuous G-protein like Gα16 can be used to couple the receptor to the calcium signaling pathway.[11]
2. Coelenterazine Loading:
-
The cell culture medium is removed, and the cells are incubated with a solution containing coelenterazine, the substrate for aequorin, in a suitable assay buffer (e.g., HBSS with HEPES and BSA).[11] This incubation is typically performed in the dark for a few hours to allow for the reconstitution of functional aequorin.
3. Compound Addition and Signal Detection:
-
The plate is placed in a luminometer equipped with injectors.
-
The test compound (agonist or antagonist) is injected into the wells, and the resulting luminescence is measured immediately and continuously for a short period (e.g., 30-60 seconds) to capture the transient calcium flux.[11]
4. Data Analysis:
-
The luminescence signal is integrated over the measurement period.
-
For agonist screening, the signal from compound-treated wells is compared to a vehicle control.
-
For antagonist screening, cells are pre-incubated with the test compound before the addition of a known agonist. The reduction in the agonist-induced signal is then measured.
-
EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from dose-response curves.
Visualizing Signaling and Workflows
To further clarify the complex processes involved in selectivity profiling, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: A simplified kinase signaling cascade.
Caption: A typical Gq-coupled GPCR signaling pathway.
Caption: A general workflow for kinase inhibitor screening.
Caption: A workflow for GPCR agonist and antagonist screening.
By carefully considering the available technologies and the specific requirements of a drug discovery project, researchers can select the most informative and cost-effective approach to kinase and GPCR selectivity profiling, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Toxicity Panel | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. molbio.gu.se [molbio.gu.se]
- 6. Aequorin functional assay for characterization of G-protein-coupled receptors: implementation with cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angioproteomie.com [angioproteomie.com]
- 11. Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [2-(4-Methylpiperazin-1-yl)phenyl]methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of [2-(4-Methylpiperazin-1-yl)phenyl]methanol, ensuring the safety of laboratory personnel and the protection of the environment. This compound, while not classified as acutely hazardous, requires careful handling as a chemical waste due to its potential for skin and eye irritation, as well as single-dose toxicity.[1]
Waste Identification and Hazard Profile
The first step in proper disposal is to correctly identify the waste. All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[2][3][4] It is crucial to avoid mixing this waste with other chemical streams to prevent unforeseen reactions and to facilitate proper disposal.[3][5][6]
Hazard Summary:
| Hazard Classification | Description | Precaution |
| Skin Irritation | May cause skin irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles.[1] |
| Single Dose Toxicity | May be harmful if ingested or inhaled. | Handle in a well-ventilated area or under a chemical fume hood.[1] |
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[7]
Step-by-Step Disposal Protocol
Follow these steps for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Primary Container: Designate a specific, leak-proof, and chemically compatible container for all waste containing this compound.[8][9] The container should have a secure screw-top cap.
-
Waste Streams:
-
Solid Waste: Collect unused or expired solid this compound in its original container if possible, or in a new, properly labeled container.
-
Liquid Waste: For solutions containing the compound, use a designated "non-halogenated organic solvent" waste container if applicable. Do not mix with aqueous or halogenated waste streams.
-
Contaminated Labware: Dispose of items such as pipette tips, contaminated gloves, and weighing paper in a designated solid hazardous waste container.[10] Sharps like needles or broken glassware must be placed in a puncture-resistant sharps container labeled as chemically contaminated.[9]
-
Step 2: Labeling
Properly label the waste container immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
The accumulation start date.
-
The primary hazards associated with the waste (e.g., "Irritant").
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The storage area should be well-ventilated, away from heat sources, and in a location that minimizes the risk of spills.
-
Ensure the container is kept closed at all times except when adding waste.[2][3][4]
-
Utilize secondary containment, such as a larger bin or tray, to contain any potential leaks.[3][4]
Step 4: Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[2][4]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[3][4]
-
After triple-rinsing and air-drying, the original labels on the container must be defaced or removed.[2][3] The container can then be disposed of as non-hazardous waste, such as in a designated glass disposal box.
Step 5: Final Disposal
-
Once the waste container is full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for its collection.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup. Do not dispose of this chemical down the drain or in the regular trash.[2][3]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling [2-(4-Methylpiperazin-1-yl)phenyl]methanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with [2-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS 123987-12-2). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[2][3] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[2][4] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[3][4] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for safety. Always work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated waste container for hazardous materials.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Skin Contact: If skin irritation occurs, wash with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If symptoms persist, seek medical help.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]
-
Spills: Promptly clean up spills using appropriate protective apparel and equipment.[6] Avoid generating dust. Collect the material and place it in a suitable container for disposal.[9]
Workflow for Safe Handling and Disposal
Caption: Stepwise workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
